1-Bromo-3,5-dichloro-2-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOCLLZJPCOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-3,5-dichloro-2-fluorobenzene chemical properties
An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2-fluorobenzene
Introduction
This compound is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of four distinct halogen atoms on a benzene ring—each with unique electronic and steric properties—provides a platform for selective, sequential chemical transformations. This guide offers a comprehensive overview of its core chemical properties, reactivity, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the fields of drug discovery and fine chemical manufacturing. The presence of bromine, chlorine, and fluorine atoms imbues the molecule with specific characteristics that are highly sought after for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic data of a compound are fundamental to its practical application, providing insights into its purity, structure, and handling requirements.
Core Properties
The key physicochemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 17318-08-0 | [3] |
| Molecular Formula | C₆H₂BrCl₂F | [3] |
| Molecular Weight | 243.89 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid or liquid | |
| Boiling Point | ~234 °C | [4] |
| Density | ~1.823 g/cm³ | [4] |
| IUPAC Name | This compound (or 5-Bromo-1,3-dichloro-2-fluorobenzene) | |
| Solubility | Generally insoluble in water, but soluble in common organic solvents. | [5] |
| Storage | Store at room temperature in a tightly sealed container in a dry, well-ventilated area. | [4][6] |
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation. While a dedicated spectrum for this specific isomer is not publicly available in the search results, we can infer the expected spectral characteristics based on its structure and data from closely related analogues.[7]
-
¹H NMR (Proton NMR): The molecule contains two aromatic protons. Due to the surrounding halogen atoms, their chemical shifts would be expected in the downfield region (likely δ 7.0-8.0 ppm). The coupling patterns would be influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR (Carbon NMR): Six distinct signals would be expected for the aromatic carbons. The carbons bonded to halogens will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom, with its chemical shift influenced by the adjacent bromine and chlorine substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and strong absorptions corresponding to C-Halogen (C-F, C-Cl, C-Br) bonds in the fingerprint region (<1200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a distinct isotopic pattern for the molecular ion [M]⁺ peak due to the presence of bromine (⁷⁹Br/~⁵⁰%, ⁸¹Br/~⁵⁰%) and chlorine (³⁵Cl/~⁷⁵%, ³⁷Cl/~²⁵%) isotopes. This unique pattern is a powerful tool for confirming the compound's elemental composition.[8]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its carbon-halogen bonds and the overall electron-deficient nature of the aromatic ring.
Electronic Effects and Reactivity Principles
The reactivity of the benzene ring is heavily influenced by its halogen substituents. Fluorine, chlorine, and bromine all exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. Conversely, they have a modest electron-donating resonance effect (+R). This combination of effects makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and allows for regioselective functionalization.[9]
The C-Br bond is the most labile among the carbon-halogen bonds present, making it the primary site for metal-catalyzed cross-coupling reactions. The general order of reactivity for such reactions is C-I > C-Br > C-Cl >> C-F.[10]
Key Synthetic Transformations
The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable precursor in reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[2]
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
These reactions are foundational in modern drug discovery for assembling complex molecular scaffolds from simpler building blocks.[11]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The electron-deficient nature of the ring, enhanced by three powerfully withdrawing halogens, facilitates SNAr reactions. While the C-F bond is the strongest, the fluorine atom is a potent activator for nucleophilic attack at the carbon to which it is attached and can sometimes be displaced by strong nucleophiles under specific conditions.[10] More commonly, other positions on the ring may be activated for substitution.
Synthesis and Manufacturing
Understanding the synthetic origin of a building block is critical for assessing its purity, potential by-products, and scalability. This compound is typically synthesized from aniline precursors via diazotization followed by a Sandmeyer-type reaction.
General Synthetic Protocol: Sandmeyer Reaction
A common industrial route involves the transformation of a corresponding aniline.[12][13]
-
Diazotization: 3,5-Dichloro-2-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBr or H₂SO₄) at low temperatures (0-5 °C) to form an in-situ diazonium salt.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution containing a copper(I) bromide (CuBr) catalyst dissolved in hydrobromic acid. This promotes the displacement of the diazonium group (-N₂) with a bromine atom.
-
Work-up and Purification: The reaction mixture is typically neutralized, extracted with an organic solvent, washed, and dried. The final product is purified via distillation or column chromatography to achieve high purity.[14]
Caption: Key steps in the synthesis via a Sandmeyer reaction.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate.
-
Pharmaceuticals: It is a building block for Active Pharmaceutical Ingredients (APIs). The incorporation of a halogenated phenyl ring can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and fine-tune binding affinity to biological targets. It has been documented as an intermediate in the synthesis of drugs for challenging diseases like tuberculosis and cancer.[1][11][15]
-
Agrochemicals: Similar to pharmaceuticals, it serves as a precursor for creating novel herbicides, insecticides, and fungicides. The specific halogenation pattern can be key to the biological activity of the final agrochemical product.[11]
-
Advanced Materials: The unique electronic properties of polyhalogenated aromatics make them useful in the development of specialized materials such as liquid crystals or organic light-emitting diodes (OLEDs).[15]
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory or industrial setting.
GHS Hazard Information
While a specific, unified GHS classification was not found in the search results, data for closely related isomers provide a strong indication of the expected hazards. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier.[16][17]
| Hazard Class | Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
-
Signal Word: Warning[18]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[19]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[19]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[19]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[19]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[17]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. anstarmaterial.com [anstarmaterial.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 7. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
- 8. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 13. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 14. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 15. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
1-Bromo-3,5-dichloro-2-fluorobenzene molecular structure
An In-Depth Technical Guide to the Molecular Structure and Reactivity of 1-Bromo-3,5-dichloro-2-fluorobenzene
Abstract
This compound is a polyhalogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from a unique substitution pattern that imparts distinct reactivity at specific sites around the benzene ring. The presence of four different halogen atoms—fluorine, chlorine, and bromine—creates an electron-deficient scaffold, enabling a range of selective chemical transformations. This guide provides a comprehensive analysis of its molecular structure, details a robust synthetic protocol, explores its characteristic spectroscopic signature, and examines the electronic factors governing its reactivity. Furthermore, it outlines critical safety and handling procedures essential for its use in a research and development setting.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound whose identity is defined by the precise arrangement of its halogen substituents. This specific isomeric configuration is key to its chemical behavior.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1160573-64-7[1] |
| Molecular Formula | C₆H₂BrCl₂F[2] |
| Molecular Weight | 243.89 g/mol [2][3][4] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)F)Cl |
| InChI Key | CAYJMDVKWMVOLG-UHFFFAOYSA-N[3][4] |
Physically, halogenated aromatics of this nature are typically crystalline solids or high-boiling liquids at room temperature.[5] They exhibit poor solubility in water but are readily soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetone, which is a critical consideration for their use in various reaction media.[5]
Caption: Molecular structure of this compound.
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of this compound are paramount for its application in multi-step synthetic campaigns. The Sandmeyer reaction is a classic and effective method for introducing a bromine atom onto an aromatic ring starting from an amino group.
Synthetic Pathway: The Sandmeyer Reaction
The conversion of a suitably substituted aniline to the target bromo-compound proceeds via a diazonium salt intermediate. This choice of reaction is well-established for preparing aryl halides.[6] The primary challenge in this specific synthesis is the potential instability of the diazonium salt, which is heavily substituted with electron-withdrawing groups.[7] Careful control of temperature is therefore critical for achieving a good yield.
References
- 1. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
1-Bromo-3,5-dichloro-2-fluorobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2-fluorobenzene for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to obtain this compound, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the synthetic route commencing from 3,5-dichloro-2-fluoroaniline, proceeding through a diazotization reaction followed by a Sandmeyer bromination. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and material science. Its unique substitution pattern, featuring a fluorine atom, a bromine atom, and two chlorine atoms, provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of bioactive compounds.
The synthesis of aryl halides from aryl diazonium salts via the Sandmeyer reaction is a well-established and reliable transformation in organic chemistry.[1] This method offers a distinct advantage for introducing a wide range of functional groups, including halogens, onto an aromatic ring with high regioselectivity. The overall synthetic strategy detailed in this guide involves two key stages:
-
Diazotization: The conversion of the primary aromatic amine, 3,5-dichloro-2-fluoroaniline, into a diazonium salt using nitrous acid, which is typically generated in situ.
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group with a bromide ion, facilitated by a copper(I) bromide catalyst.
This pathway is favored due to the commercial availability of the starting aniline and the generally high yields and purity of the final product.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from 3,5-dichloro-2-fluoroaniline. The overall reaction scheme is presented below:
Caption: Overall synthesis pathway for this compound.
Step 1: Diazotization of 3,5-dichloro-2-fluoroaniline
The initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr). The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2]
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The lone pair of the amino group on the aniline derivative then attacks the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of a water molecule to yield the diazonium ion.
Step 2: The Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that allows for the replacement of the diazonium group with a halogen.[1] In this synthesis, a solution of the freshly prepared diazonium salt is added to a solution of copper(I) bromide (CuBr) in hydrobromic acid. The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Sandmeyer reactions.[3][4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Notes |
| 3,5-dichloro-2-fluoroaniline | 178.01 | 1.0 | Starting material |
| Hydrobromic acid (48% aq.) | 80.91 | 3.0 - 4.0 | Reagent and solvent |
| Sodium nitrite (NaNO₂) | 69.00 | 1.1 - 1.2 | Diazotizing agent |
| Copper(I) bromide (CuBr) | 143.45 | 1.0 - 1.2 | Catalyst |
| Deionized water | 18.02 | - | For solutions and washing |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | Drying agent |
Step-by-Step Procedure
Caption: A step-by-step workflow for the synthesis of this compound.
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-dichloro-2-fluoroaniline (1.0 eq).
-
To the aniline, add a 48% aqueous solution of hydrobromic acid (3.0 eq). Stir the mixture to ensure complete dissolution of the aniline salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled aniline salt solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid (1.0 eq).
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the reaction mixture to 50-60 °C until the evolution of nitrogen gas ceases.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Safety Considerations
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Hydrobromic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction evolves nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.
Conclusion
The synthesis of this compound via the diazotization of 3,5-dichloro-2-fluoroaniline followed by a Sandmeyer reaction is a reliable and scalable method. This guide provides a detailed protocol and the necessary theoretical background to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to the experimental conditions and safety precautions outlined is crucial for achieving high yields and purity of the final product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
A Technical Guide to the Predicted Spectral Characteristics of 1-Bromo-3,5-dichloro-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical analysis of the predicted spectroscopic characteristics of 1-Bromo-3,5-dichloro-2-fluorobenzene (CAS No. 1160573-64-7). In the absence of publicly available experimental spectra, this guide leverages established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to forecast the compound's analytical fingerprint. The methodologies for these predictions, including isotopic pattern analysis, group frequency correlations, and chemical shift estimations based on substituent effects, are detailed herein. This guide is intended to serve as a foundational resource for researchers in the identification, characterization, and quality control of this highly functionalized aromatic intermediate.
Introduction: The Structural Context
This compound is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the unique electronic properties imparted by its substituent pattern and the regioselective reactivity of its carbon-halogen bonds. Accurate analytical characterization is paramount for its effective use. This guide provides a detailed predictive overview of its key spectral data.
The structural arrangement of the substituents is the primary determinant of the spectral output. The fluorine atom at position 2 creates a sterically hindered and electronically distinct environment, while the bromine and chlorine atoms provide characteristic isotopic signatures and influence the electronic landscape of the benzene ring.
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry (MS) Data
Methodology: The mass spectrum is predicted based on the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[1] Fragmentation pathways are hypothesized based on the established stability of aromatic cations and the relative strengths of the carbon-halogen bonds.
The most informative feature of the mass spectrum will be the molecular ion cluster. The combination of one bromine and two chlorine atoms creates a highly characteristic pattern of peaks. The nominal molecular weight using the most common isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F) is 242 g/mol . The isotopic distribution will produce a cluster of peaks at M, M+2, M+4, and M+6.
Table 1: Predicted Isotopic Pattern for the Molecular Ion [C₆H₂BrCl₂F]⁺•
| m/z | Isotopic Composition | Predicted Relative Intensity |
| 242 | C₆H₂⁷⁹Br³⁵Cl₂F | 100% (Base Peak) |
| 244 | C₆H₂⁸¹Br³⁵Cl₂F / C₆H₂⁷⁹Br³⁵Cl³⁷ClF | ~156% |
| 246 | C₆H₂⁸¹Br³⁵Cl³⁷ClF / C₆H₂⁷⁹Br³⁷Cl₂F | ~72% |
| 248 | C₆H₂⁸¹Br³⁷Cl₂F | ~11% |
Note: Intensities are calculated based on isotopic probabilities and are relative to the most abundant combination (m/z 242).
Predicted Fragmentation: Under standard Electron Ionization (EI) at 70 eV, the primary fragmentation events are expected to be the loss of halogen radicals.
-
Loss of •Br: Cleavage of the C-Br bond is highly probable, leading to a fragment ion cluster around m/z 163 ([C₆H₂Cl₂F]⁺). This cluster would exhibit an M, M+2, M+4 pattern with an approximate 9:6:1 intensity ratio, characteristic of two chlorine atoms.[2]
-
Loss of •Cl: Loss of a chlorine radical would yield a fragment ion cluster around m/z 207 ([C₆H₂BrClF]⁺). This cluster would show a complex pattern due to the remaining Br and Cl atoms.
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
A standard protocol for acquiring the mass spectrum would involve the following steps:
-
Sample Preparation: Dissolve a pure sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Inlet System: Introduce the sample via a Gas Chromatograph (GC-MS) for separation and purification or a direct insertion probe.
-
Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV to ensure reproducible fragmentation.
-
Analysis: Scan a mass range of m/z 50-300 to capture the molecular ion cluster and key fragments.
Predicted Infrared (IR) Spectroscopy Data
Methodology: Predicted IR absorption frequencies are based on established group frequencies for halogenated and substituted aromatic compounds.[3][4][5] The substitution pattern (1,2,3,5-tetrasubstituted) will influence the C-H out-of-plane bending vibrations in the fingerprint region.
Table 2: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Notes |
| 3100 - 3050 | Aromatic C-H Stretch | Weak | Characteristic of sp² C-H bonds on a benzene ring.[4] |
| 1580 - 1550 | Aromatic C=C Stretch | Medium | Overtone/combination bands for substituted benzenes often appear between 2000-1600 cm⁻¹. |
| 1470 - 1440 | Aromatic C=C Stretch | Medium to Strong | A key indicator of the aromatic skeleton. |
| 1250 - 1100 | C-F Stretch | Strong | The C(sp²)-F bond typically produces a strong, characteristic absorption in this region.[5] |
| 880 - 840 | C-H Out-of-plane Bend | Strong | The two adjacent C-H bonds would likely produce a strong band in this region. |
| 800 - 600 | C-Cl Stretch | Strong | The C(sp²)-Cl bonds will contribute strong absorptions in the lower frequency range.[5] |
| 650 - 515 | C-Br Stretch | Medium to Strong | The C(sp²)-Br bond is expected to have the lowest frequency of the carbon-halogen stretches.[5] |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Place the sample in an FTIR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plates.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Methodology: Chemical shifts (δ) are predicted based on the principle of substituent additivity, starting from the chemical shift of benzene (δ ≈ 7.26 ppm for ¹H, δ ≈ 128.5 ppm for ¹³C).[6][7] The known shielding/deshielding effects of -Br, -Cl, and -F substituents are applied. Coupling constants (J) are estimated based on typical values for aromatic systems, including through-space and through-bond C-F couplings.[8][9]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The molecule has two chemically non-equivalent aromatic protons.
-
H-4: This proton is ortho to two chlorine atoms and meta to the bromine atom. The strong electron-withdrawing nature of the adjacent chlorine atoms will deshield this proton significantly, shifting it downfield.
-
H-6: This proton is ortho to the bromine atom and meta to a chlorine and the fluorine atom. It is expected to be less deshielded than H-4.
The two protons will likely appear as a doublet of doublets (or two distinct doublets) due to a small four-bond coupling (⁴JHH) between them, typically in the range of 2-3 Hz.
Table 3: Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.55 - 7.70 | d | ⁴JHH ≈ 2-3 | 1H |
| H-6 | 7.35 - 7.50 | d | ⁴JHH ≈ 2-3 | 1H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The molecule has six unique carbon signals in the aromatic region. All carbons will exhibit coupling to the fluorine atom. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the atoms (¹JCF > ²JCF > ³JCF).[10]
Table 4: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Predicted JCF (Hz) | Notes |
| C-2 (C-F) | 158 - 162 | d | ¹JCF ≈ 240-260 | Directly attached to fluorine, significantly deshielded. |
| C-3 (C-Cl) | 133 - 136 | d | ²JCF ≈ 20-25 | Adjacent to C-F, deshielded by chlorine. |
| C-5 (C-Cl) | 130 - 133 | d | ⁴JCF ≈ 1-3 | Deshielded by chlorine. |
| C-6 (C-H) | 128 - 131 | d | ³JCF ≈ 3-5 | Carbon bearing a proton. |
| C-4 (C-H) | 125 - 128 | d | ⁴JCF ≈ 1-3 | Carbon bearing a proton. |
| C-1 (C-Br) | 118 - 122 | d | ²JCF ≈ 20-25 | Shielded by the "heavy atom effect" of bromine. |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
A single resonance is expected. The chemical shift will be influenced by the ortho bromine and chlorine substituents. The signal will appear as a complex multiplet due to coupling with the aromatic protons H-6 (³JFH) and H-4 (⁵JFH).
-
Predicted δ: -110 to -125 ppm.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectral data.
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ=0.00 ppm).[11]
-
¹H NMR Acquisition: Acquire spectrum on a ≥400 MHz spectrometer. A standard single-pulse experiment with 16-64 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C and C-F coupling, a higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[11]
-
¹⁹F NMR Acquisition: Acquire a proton-coupled spectrum to observe the couplings to the aromatic protons.
-
Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing.
Conclusion
This guide presents a comprehensive set of predicted spectral data for this compound. The distinctive isotopic pattern in the mass spectrum, the characteristic C-Halogen stretches in the IR spectrum, and the unique chemical shifts and C-F coupling patterns in the NMR spectra provide a robust analytical fingerprint. While this predicted data serves as a strong guideline for compound identification and characterization, it is imperative that it be confirmed against experimentally acquired data for definitive structural verification.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Charateristic IR Absorption of Benzene Derivatives [almerja.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-Bromo-3,5-dichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of 1-Bromo-3,5-dichloro-2-fluorobenzene, a halogenated aromatic compound with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable intermediate for targeted chemical modifications.[1] However, this reactivity also necessitates a thorough understanding of its hazard profile and adherence to stringent safety protocols. This document is intended to serve as a comprehensive resource for laboratory professionals, offering not only procedural guidance but also the scientific rationale behind each recommendation to ensure a culture of safety and experimental success.
Compound Profile and Hazard Identification
This compound (CAS No. 1160573-64-7) is a polyhalogenated aromatic hydrocarbon.[2] The interplay of the different halogen substituents significantly influences its chemical behavior and toxicological properties. While comprehensive toxicological data for this specific compound is not fully available, information from structurally similar halogenated benzenes provides a strong basis for a cautious and well-informed approach to its handling.[3]
1.1. Physical and Chemical Properties
The physical characteristics of this compound and its analogs are critical for designing appropriate storage and handling procedures. The data presented below is a synthesis of available information for the target compound and closely related structures.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂F | [4] |
| Molecular Weight | 243.89 g/mol | [4] |
| CAS Number | 1160573-64-7 | [2] |
| Appearance | Clear, colorless liquid or low melting solid | [5][6] |
| Boiling Point | Data not available for the specific compound. For the related 1-Bromo-2,5-dichloro-3-fluorobenzene: 232°C | [4] |
| Density | Data not available for the specific compound. For the related 1-Bromo-2,5-dichloro-3-fluorobenzene: 1.823 g/cm³ | [4] |
| Solubility | Generally insoluble in water, but soluble in common organic solvents.[7] | [7] |
1.2. Hazard Classification and Rationale
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm upon ingestion.
| Hazard | Classification | Rationale | Source |
| Skin Irritation | Category 2 | Halogenated aromatic compounds are known to cause skin irritation upon contact. | [8] |
| Serious Eye Irritation | Category 2 | Direct contact with the eyes is likely to cause significant irritation. | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Inhalation of vapors may cause respiratory tract irritation. | [8] |
| Acute Toxicity (Oral) | Potential for Harm | While not definitively classified, related compounds are harmful if swallowed.[5] | [5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment. The causality behind these recommendations lies in minimizing all potential routes of exposure: inhalation, dermal contact, and ocular contact.
2.1. The Primacy of Ventilation
All manipulations of this compound should be conducted within a certified chemical fume hood.[1] This is the most critical engineering control as it captures and exhausts vapors at the source, preventing inhalation and minimizing the concentration of the chemical in the laboratory atmosphere. The face velocity of the fume hood should be regularly monitored to ensure optimal performance.
2.2. Personal Protective Equipment: The Last Line of Defense
The following PPE is mandatory when handling this compound. The selection is based on providing a comprehensive barrier against potential exposure.
| Protection Type | Recommended Equipment | Specifications and Rationale | Source |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal against splashes, while a face shield offers broader protection for the face. Standard safety glasses are insufficient. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) | These materials offer good resistance to halogenated aromatic compounds. Always inspect gloves for integrity before use and consult a glove compatibility chart for the specific solvent being used.[1] | [1] |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes | This provides a barrier against accidental spills and splashes. An apron may be worn over the lab coat for added protection during transfers of larger volumes. | [1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | This is necessary if there is a risk of exposure outside of a properly functioning fume hood or in the event of a spill.[1] | [1] |
Safe Handling and Storage Protocols
A systematic workflow is essential to ensure that this compound is handled safely from receipt to disposal.
3.1. Experimental Workflow
The following diagram outlines the critical steps for a safe experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.com]
- 6. CAS: 1160573-64-7 | CymitQuimica [cymitquimica.com]
- 7. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 8. fishersci.com [fishersci.com]
Solubility Profile of 1-Bromo-3,5-dichloro-2-fluorobenzene: A Technical Guide for Synthetic and Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-dichloro-2-fluorobenzene is a polyhalogenated aromatic compound of significant interest in the pharmaceutical and agrochemical sectors. Its utility as a complex building block in organic synthesis is predicated on its reactivity and its solubility in various reaction media.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical chemistry and provides a definitive, step-by-step protocol for its empirical determination using the gold-standard shake-flask method.
Introduction: A Versatile Synthetic Building Block
This compound (CAS No. 1160573-64-7) is a substituted benzene ring featuring a unique arrangement of four halogen atoms.[2] This structural motif is a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmacologically active molecules and advanced materials.[3][4] The differential reactivity of the carbon-halogen bonds allows for regioselective functionalization through methodologies like cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitution.[5] Understanding the solubility of this intermediate is a critical first step in reaction design, process optimization, and purification, directly impacting yield, purity, and scalability.
Physicochemical Characterization and Its Impact on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. The heavy halogenation and asymmetric substitution pattern of this compound are the primary determinants of its solution behavior.
The fundamental principle of solubility is "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible. The C-F, C-Cl, and C-Br bonds in the target molecule are all polar, creating a net molecular dipole moment. This inherent polarity, combined with its large, non-polar aromatic surface area, results in a molecule that is largely non-polar but possesses a capacity for dipole-dipole interactions. It is practically insoluble in water but is expected to be soluble in many organic solvents.[6][7]
Table 1: Physicochemical Properties of Halogenated Benzenes
| Property | Value for this compound | Value for Isomer (1-Bromo-2,5-dichloro-3-fluorobenzene) | Rationale and Impact on Solubility |
|---|---|---|---|
| CAS Number | 1160573-64-7[2] | 202865-57-4[5] | Defines the exact chemical entity. |
| Molecular Formula | C₆H₂BrCl₂F[2] | C₆H₂BrCl₂F[5] | High halogen content contributes to high molecular weight and density. |
| Molecular Weight | 243.89 g/mol | 243.89 g/mol [5] | The high mass requires significant solvation energy, favoring solvents with strong van der Waals forces. |
| Physical State | Solid / Liquid (predicted) | Liquid at room temperature[5] | The physical state dictates the energy required to overcome the crystal lattice (if solid). |
| Boiling Point | Data not available | 232 °C[5] | The high boiling point of the isomer suggests strong intermolecular forces, requiring solvents with similar energy characteristics. |
| Density | Data not available | 1.823 g/cm³[5] | High density is typical for polyhalogenated compounds. |
| Polarity | Moderately Polar | Moderately Polar | The molecule's overall polarity is a balance between the polar C-X bonds and the non-polar benzene ring, suggesting good solubility in solvents of intermediate to low polarity. |
Theoretical Solubility Profile in Common Organic Solvents
Based on the physicochemical properties, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The molecule's large, polarizable electron cloud, a result of the benzene ring and heavy halogens, allows for significant London dispersion forces. Its net dipole moment allows for dipole-dipole interactions. However, it lacks hydrogen bond donors or acceptors, limiting its solubility in protic solvents like water and, to a lesser extent, lower-chain alcohols.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Dominant Intermolecular Forces | Predicted Solubility | Justification |
|---|---|---|---|---|
| Hexane / Toluene | Non-Polar | London Dispersion | High | Strong dispersion force interactions between the solvent and the large aromatic/halogenated solute. |
| Dichloromethane (DCM) | Polar Aprotic | London Dispersion, Dipole-Dipole | High | Excellent match of polarity and dispersion forces. A common solvent for similar compounds.[7] |
| Diethyl Ether / THF | Polar Aprotic | London Dispersion, Dipole-Dipole | High | The polarity and size are well-suited to solvate the molecule effectively. |
| Acetone | Polar Aprotic | London Dispersion, Dipole-Dipole | Moderate to High | Strong dipole moment of acetone can effectively solvate the solute. |
| Ethyl Acetate | Polar Aprotic | London Dispersion, Dipole-Dipole | Moderate to High | Good balance of polar and non-polar characteristics. |
| Acetonitrile | Polar Aprotic | Dipole-Dipole | Moderate | Strong dipole interactions may favor acetonitrile, but the dispersion force match is weaker than with larger solvents. |
| Methanol / Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The solvent's strong hydrogen-bonding network is disrupted by the non-H-bonding solute, making solvation less favorable. |
| Water | Polar Protic | Hydrogen Bonding | Insoluble | The high energy cost of disrupting water's hydrogen-bonding network prevents dissolution of the non-polar, non-H-bonding solute.[8] |
Standard Protocol for Quantitative Solubility Determination
While predictions are invaluable for initial experimental design, empirical data is required for process development and regulatory submission. The Thermodynamic Shake-Flask Solubility Assay is the most reliable method for this purpose.[9][10] It measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Causality Behind the Protocol Design
This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key steps are included to mitigate common sources of error such as incomplete dissolution or the formation of metastable supersaturated solutions.[11] Incubation for 24 hours is considered a minimum to ensure that slow-dissolving compounds reach equilibrium.[12] Analysis via a validated, stability-indicating HPLC method ensures accurate quantification of the dissolved analyte.
Step-by-Step Experimental Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 10 mg of solid into 2 mL of the selected solvent). The key is to ensure a visible excess of solid remains at the end of the experiment, confirming saturation.
-
Include a blank solvent vial and a positive control compound with known solubility in each solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours to ensure thermodynamic equilibrium is reached. For poorly soluble or slow-dissolving compounds, a longer incubation (48-72 hours) may be necessary.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to allow the excess solid to sediment.
-
Carefully aspirate the supernatant. For maximum accuracy, filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic particulates. This step is critical to avoid artificially high results.
-
-
Quantification (HPLC-UV Analysis):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration of the saturated solution using the linear regression equation from the calibration curve, accounting for the dilution factor. The final result is typically reported in mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is a key synthetic intermediate whose effective use hinges on a thorough understanding of its solubility. This guide establishes that the compound is expected to have high solubility in non-polar and polar aprotic organic solvents and poor solubility in polar protic solvents, particularly water. For projects requiring precise solubility data, the provided shake-flask protocol offers a robust and reliable method for empirical determination. This foundational knowledge enables chemists to make informed decisions in solvent selection for synthesis, purification, and formulation, ultimately accelerating research and development timelines.
References
- 1. nbinno.com [nbinno.com]
- 2. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 6. 1-Bromo-2,5-Dichloro-3-Fluorobenzene | Chemical Properties, Uses, Safety Data & Suppliers in China [chlorobenzene.ltd]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Technical Guide: Regioselectivity in the Electrophilic Substitution of 1-Bromo-3,5-dichloro-2-fluorobenzene
An In-depth Analysis for Synthetic and Medicinal Chemistry Professionals
Executive Summary
1-Bromo-3,5-dichloro-2-fluorobenzene is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects from its four halogen substituents. All halogens are deactivating yet ortho, para-directing, a consequence of their strong electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+M). This guide provides a detailed analysis of the directing influences at play, predicting the most probable sites for electrophilic attack. By dissecting the competing factors, we conclude that substitution is most likely to occur at the C6 position, driven by the cumulative ortho, para-directing effects of three of the four halogens, particularly the fluorine atom. However, steric hindrance remains a significant factor that may lead to the formation of a minor product from substitution at the C4 position. This document serves as a predictive framework for researchers designing synthetic routes involving this and structurally related scaffolds.
Foundational Principles: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the functionalization of benzene and its derivatives. The reaction mechanism proceeds via a two-step process:
-
Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically rate-determining and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]
-
Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the bond with the electrophile, collapsing the sigma complex and restoring the stable aromatic system.[1]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regioselectivity (the site of substitution). These effects are primarily electronic and steric in nature.[2][3]
The Dichotomous Nature of Halogen Substituents
Halogens occupy a unique position among substituents in EAS. They are classified as deactivating, yet ortho, para-directing groups. This apparent contradiction is explained by the competition between two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the σ-bond framework. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. This deactivation is the dominant factor affecting the overall reaction rate.[4][5]
-
Resonance Effect (+M / +R): Halogens possess lone pairs of electrons that can be donated into the π-system of the ring through resonance. This electron donation preferentially stabilizes the sigma complexes formed during attack at the ortho and para positions.[6] This stabilization is achieved through an additional resonance contributor, the "halonium ion," where the positive charge is delocalized onto the halogen, and all atoms (in that contributor) have a full octet.[4][6] This resonance-based stabilization lowers the activation energy for ortho and para attack relative to meta attack, thus dictating the regioselectivity.[4]
The relative strengths of these effects vary down the group:
-
Inductive Effect (-I): F > Cl > Br > I
-
Resonance Effect (+M): F > Cl > Br > I (due to better 2p-2p orbital overlap for fluorine with carbon, compared to the less effective 3p-2p for chlorine and 4p-2p for bromine).[2]
Analysis of this compound
Molecular Structure and Available Reaction Sites
The subject molecule, this compound, has two available positions for electrophilic substitution: C4 and C6 . Our analysis will focus on determining which of these sites is more susceptible to electrophilic attack.
a [label="C"]; b [label="C"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="C"];
subgraph { rank=same; a -- b -- c -- d -- e -- f -- a; }
Br [label="Br¹", pos="0,1.5!", shape=none, fontcolor="#EA4335"]; F [label="²F", pos="-1.3,-0.75!", shape=none, fontcolor="#34A853"]; Cl1 [label="Cl³", pos="-1.3,0.75!", shape=none, fontcolor="#FBBC05"]; H1 [label="⁴H", pos="0,-1.5!", shape=none, fontcolor="#4285F4"]; Cl2 [label="Cl⁵", pos="1.3,0.75!", shape=none, fontcolor="#FBBC05"]; H2 [label="⁶H", pos="1.3,-0.75!", shape=none, fontcolor="#4285F4"];
a -- Br [style=solid]; b -- Cl1 [style=solid]; c -- H1 [style=solid]; d -- Cl2 [style=solid]; e -- H2 [style=solid]; f -- F [style=solid]; }
Predictive Analysis of Regioselectivity
To predict the major product, we must evaluate the cumulative directing effects of all four halogen substituents on the two potential sites, C4 and C6.
-
C1-Bromo Group: This position is para to the bromine atom. Bromine is an o,p-director, so it directs attack to C4.
-
C3-Chloro Group: This position is ortho to the chlorine atom. Chlorine is an o,p-director, so it directs attack to C4.
-
C2-Fluoro Group: This position is meta to the fluorine atom. As an o,p-director, fluorine does not direct attack to C4.
-
C5-Chloro Group: This position is meta to the chlorine atom. As an o,p-director, chlorine does not direct attack to C4.
Summary for C4: Attack is electronically favored by two substituents (Br and one Cl).
-
C1-Bromo Group: This position is ortho to the bromine atom. Bromine is an o,p-director, so it directs attack to C6.
-
C5-Chloro Group: This position is para to the chlorine atom. Chlorine is an o,p-director, so it directs attack to C6.
-
C2-Fluoro Group: This position is ortho to the fluorine atom. Fluorine is an o,p-director, so it directs attack to C6.
-
C3-Chloro Group: This position is meta to the chlorine atom. As an o,p-director, chlorine does not direct attack to C6.
Summary for C6: Attack is electronically favored by three substituents (Br, F, and one Cl).
Consolidated Prediction: Electronics vs. Sterics
The guiding principle in polysubstituted benzenes is that the most powerful activating group dictates the position of attack.[7][8] In this case, all substituents are of the same class (halogens). Therefore, the position favored by the largest number of directing groups is typically the most reactive.
-
Electronic Factors: Position C6 is directed by three o,p-directing substituents, whereas C4 is only directed by two. The presence of the fluorine atom, with its relatively strong resonance effect, provides significant stabilization for the sigma complex formed upon attack at C6. This strongly suggests that C6 is the electronically preferred site of substitution .
-
Steric Factors: Electrophilic attack is sensitive to steric hindrance.[3][9]
-
Attack at C4: The incoming electrophile must approach a position flanked by two chlorine atoms (at C3 and C5).
-
Attack at C6: The incoming electrophile must approach a position flanked by the bromine atom (at C1) and the chlorine atom (at C5). The adjacent fluorine at C2 also contributes to steric crowding.
-
While bromine is larger than chlorine, the cumulative steric environment around C6 (flanked by Br and Cl, adjacent to F) is arguably comparable to that of C4 (flanked by two Cl atoms). In such heavily substituted systems, electronic effects often play the decisive role. The powerful, cumulative electronic direction towards C6 likely outweighs the steric considerations.
| Position | Directing Groups (ortho/para) | Non-Directing Groups (meta) | Steric Hindrance | Predicted Outcome |
| C4 | C1-Br (para), C3-Cl (ortho) | C2-F, C5-Cl | Flanked by C3-Cl and C5-Cl | Minor Product |
| C6 | C1-Br (ortho), C2-F (ortho), C5-Cl (para) | C3-Cl | Flanked by C1-Br and C5-Cl | Major Product |
}
Representative Experimental Protocol: Nitration
To validate the theoretical prediction, a controlled nitration experiment followed by rigorous product analysis is required. The following protocol describes a self-validating system for this purpose. Due to the heavily deactivated nature of the ring, forcing conditions are necessary.
Objective: To perform the nitration of this compound and determine the resulting isomer distribution.
Materials:
-
This compound
-
Fuming Nitric Acid (90%, HNO₃)
-
Concentrated Sulfuric Acid (98%, H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1.0 equivalent of this compound dissolved in a minimal amount of DCM.
-
Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully add 1.2 equivalents of fuming nitric acid to 5 equivalents of concentrated sulfuric acid. Allow the nitrating mixture to cool to 0-5 °C.
-
Reaction Execution: Cool the flask containing the substrate to 0 °C using an ice bath. Slowly add the cold nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS to check for the consumption of starting material.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. The product will precipitate or can be extracted.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis (Self-Validation):
-
Purify the crude product via column chromatography on silica gel to separate the isomers.
-
Characterize the isolated products using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm their structures. The coupling patterns and chemical shifts will definitively identify the substitution pattern.
-
Use GC-MS analysis of the crude and purified products to determine the precise ratio of the 6-nitro and 4-nitro isomers formed.
-
Conclusion
A thorough analysis of the electronic and steric factors governing the electrophilic aromatic substitution of this compound leads to a strong prediction that the reaction will occur preferentially at the C6 position . This outcome is primarily driven by the convergent ortho, para-directing influence of three of the four halogen substituents (F, Br, Cl). While substitution at the C4 position is also possible, it is expected to be a minor pathway. Experimental verification, as outlined in the representative nitration protocol, is essential to confirm this prediction and quantify the isomer distribution, providing valuable data for the strategic design of complex molecules in drug discovery and materials science.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
The Strategic Utility of 1-Bromo-3,5-dichloro-2-fluorobenzene in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Unseen Architect in Drug Discovery
In the intricate tapestry of medicinal chemistry, the final bioactive molecule often takes center stage, celebrated for its therapeutic efficacy. However, the silent architects of these complex structures—the versatile building blocks—are the true unsung heroes of drug discovery. Among these, polysubstituted halogenated benzene derivatives stand out for their tunable reactivity and their ability to impart crucial physicochemical properties to drug candidates. This guide delves into the core of one such powerful intermediate: 1-Bromo-3,5-dichloro-2-fluorobenzene (CAS No. 1160573-64-7) . While often overshadowed by its more common isomers, this uniquely substituted phenyl ring offers a sophisticated platform for the synthesis of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its strategic arrangement of bromine, chlorine, and fluorine atoms provides a palette of differential reactivity, enabling chemists to orchestrate complex molecular assemblies with precision and control. This document will serve as a technical primer on the synthesis, reactivity, and potential applications of this high-value building block, providing both foundational knowledge and actionable protocols for its effective utilization in medicinal chemistry programs.
Physicochemical Properties and Chemical Identity
A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1160573-64-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₂BrCl₂F | --INVALID-LINK--[1] |
| Molecular Weight | 243.89 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK-- |
| Purity | Typically ≥98% (HPLC) | --INVALID-LINK-- |
| Primary Application | Pharmaceutical Intermediate | --INVALID-LINK-- |
The Synthetic Gateway: Accessing this compound
The efficient synthesis of this key intermediate is a critical first step. While multiple routes to polysubstituted halobenzenes exist, the most prevalent and industrially scalable approach involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction.
A common synthetic strategy for related compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, starts from a substituted aniline.[2] This method can be conceptually adapted for the synthesis of this compound. The general workflow involves the diazotization of 3,5-dichloro-2-fluoroaniline, followed by a bromination reaction.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Patent Literature for Isomers)
The following protocol is an adapted procedure based on the synthesis of the isomeric 5-bromo-1,3-dichloro-2-fluorobenzene, as detailed in patent literature.[3] This serves as a foundational method that can be optimized for the target molecule.
Step 1: Preparation of the Diazonium Salt Intermediate
-
An ammonium salt solution is prepared by dissolving 3,5-dichloro-2-fluoroaniline in sulfuric acid.
-
This solution and an aqueous solution of sodium nitrite are simultaneously fed into a tubular reactor for a continuous diazotization reaction.[3]
-
The use of a tubular reactor can help to control the reaction conditions and minimize side reactions, such as coupling and decomposition of the unstable diazonium salt.[3]
Step 2: Sandmeyer Reaction
-
A solution of cuprous bromide (CuBr) in hydrobromic acid (HBr) is prepared and heated to a temperature between 100-130 °C.[3]
-
The diazonium salt intermediate from Step 1 is added dropwise to the heated CuBr/HBr solution.
-
The reaction is maintained at this temperature until completion.
-
After cooling, the product is isolated through extraction and purified by distillation to yield this compound.
Strategic Reactivity: A Medicinal Chemist's Toolkit
The true value of this compound lies in the differential reactivity of its halogen substituents. This allows for a stepwise and regioselective functionalization of the aromatic ring, a highly desirable feature in the construction of complex drug molecules.
The carbon-bromine bond is generally more reactive towards transition metal-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This reactivity difference is the cornerstone of its utility.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used reaction in medicinal chemistry for the formation of C-C bonds. In the context of this compound, the bromine atom serves as the primary reactive handle for this transformation.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Illustrative Suzuki-Miyaura Protocol
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand, is added under the inert atmosphere.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Potential Applications in Drug Discovery: A Focus on Kinase Inhibitors
While specific examples of marketed drugs derived from this compound are not readily found in public literature, its structural motifs are highly relevant to the synthesis of kinase inhibitors.[4][5][6] Kinase inhibitors are a major class of anticancer drugs, and many of them feature highly substituted aromatic cores.[4][6]
The 2,3,5-trisubstituted phenyl ring that can be accessed from this compound is a common feature in a variety of kinase inhibitors. The fluorine atom can be strategically employed to modulate pKa, improve metabolic stability, and enhance binding affinity to the target kinase. The chlorine atoms can also contribute to binding interactions and overall molecular properties.
Conceptual Pathway to a Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual pathway where this compound could be utilized to generate a core scaffold found in some kinase inhibitors.
Caption: Conceptual synthetic route to a kinase inhibitor scaffold.
This hypothetical pathway showcases how the initial Suzuki coupling reaction sets the stage for the introduction of a key heterocyclic moiety, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. Subsequent functionalization of the remaining chloro or fluoro positions, or derivatization of other parts of the molecule, would then lead to the final drug candidate.
Conclusion: A Building Block with Untapped Potential
This compound represents a sophisticated and valuable building block for the modern medicinal chemist. Its unique substitution pattern offers a platform for controlled and selective chemical transformations, making it an ideal starting material for the synthesis of complex and highly functionalized drug candidates. While its full potential is yet to be exhaustively documented in publicly accessible literature, the principles of its reactivity and the relevance of its core structure to important therapeutic areas, such as oncology, suggest that it is a compound of significant interest. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Polysubstituted Arenes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a particularly challenging substrate: 1-bromo-3,5-dichloro-2-fluorobenzene. This substrate is characterized by significant steric hindrance around the reactive C-Br bond and the presence of multiple electron-withdrawing halogen substituents. Such features can render the coupling reaction sluggish and prone to side reactions. The protocol herein is designed to overcome these challenges, ensuring a high-yielding and reproducible synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the aryl halide to form a Pd(II) species. For electron-deficient aryl halides like this compound, this step is generally facile.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is significantly influenced by the choice of base. The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[5][6]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols: Strategic Cross-Coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene
Introduction: The Strategic Value of a Polyhalogenated Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-3,5-dichloro-2-fluorobenzene emerges as a highly valuable and versatile building block. Its utility stems not from a single reactive site, but from the differential reactivity of its four halogen substituents. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate, focusing on the principles of site-selectivity and offering detailed protocols for key transformations. By understanding and controlling the inherent reactivity hierarchy of the carbon-halogen bonds, researchers can sequentially and selectively introduce diverse molecular fragments, rapidly building molecular complexity from a readily available starting material.
Pillar 1: Understanding Site-Selectivity
The success of any cross-coupling strategy with a polyhalogenated arene hinges on predictable site-selectivity. In this compound, the palladium catalyst must selectively activate one C-X bond over the others. This selectivity is governed primarily by the Carbon-Halogen Bond Dissociation Energies (BDEs).
The established reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–OTf > C–Cl > C–F.[1][2] This hierarchy dictates that the C-Br bond is significantly more susceptible to cleavage by the palladium catalyst than the C-Cl or C-F bonds. Consequently, under typical palladium-catalyzed conditions, cross-coupling reactions will occur exclusively at the C-1 bromine position, leaving the two chlorine atoms and the fluorine atom untouched for potential subsequent transformations. This inherent chemoselectivity is the cornerstone of this substrate's synthetic utility.
Caption: Preferential activation site on the substrate.
Pillar 2: The Universal Engine: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle begins with the active Pd(0) catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the most reactive carbon-halogen bond (the C-Br bond in our case) to form a Pd(II) intermediate. This is typically the rate-determining step.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. nobelprize.org [nobelprize.org]
Application Note: Strategic Synthesis of Substituted Biphenyls Utilizing 1-Bromo-3,5-dichloro-2-fluorobenzene for Accelerated Drug Discovery
For researchers, scientists, and drug development professionals, the biphenyl moiety is a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These structures are integral to the development of therapeutics for conditions ranging from hypertension and inflammation to cancer.[1][3] The strategic synthesis of substituted biphenyls is therefore a cornerstone of modern medicinal chemistry. This guide provides an in-depth look at the application of 1-Bromo-3,5-dichloro-2-fluorobenzene as a versatile starting material for the efficient construction of complex biphenyl derivatives, with a focus on the robust Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of this compound
This compound is a uniquely functionalized aromatic compound that offers distinct advantages in organic synthesis. Its structure, featuring four halogen substituents with differential reactivity, allows for selective and sequential cross-coupling reactions. The carbon-bromine bond is significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bonds, enabling regioselective synthesis of mono-arylated intermediates. The electron-withdrawing nature of the chlorine and fluorine atoms also influences the reactivity of the aromatic ring.[4][5]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₂BrCl₂F |
| Appearance | Clear, colorless liquid |
| Boiling Point | 232°C |
| Density | 1.823 g/cm³ |
Note: Physical properties can vary slightly between suppliers.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biphenyl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally non-toxic and stable boronic acid reagents.[6][7][8] The reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[6][8]
The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol: Synthesis of a Substituted Biphenyl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., a mixture of toluene/water, dioxane/water, or DMF/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow:
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Typical Reaction Conditions and Yields:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | ~90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O | 110 | 16 | ~78 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~82 |
Note: These are representative conditions and yields. Optimization may be required for specific substrates.
Characterization of the Final Product
Following purification, the structure and purity of the synthesized substituted biphenyl should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
This compound is irritating to the eyes, respiratory system, and skin.[10]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Palladium catalysts can be flammable and toxic. Handle with care and avoid inhalation of dust.
-
Many organic solvents are flammable and should be handled away from ignition sources.[12]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[10][12][13]
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted biphenyls. The differential reactivity of its halogen substituents allows for selective and controlled functionalization. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of the biphenyl core, offering high yields and broad functional group tolerance. The protocols and guidelines presented here offer a solid foundation for researchers and scientists in drug development to leverage this powerful synthetic strategy for the creation of novel and potent therapeutic agents.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Application Note: 1-Bromo-3,5-dichloro-2-fluorobenzene as a Versatile Intermediate for Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Intermediates
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolkit, halogenated aromatic compounds are indispensable building blocks, offering precise control over a molecule's steric and electronic properties, metabolic stability, and biological activity. 1-Bromo-3,5-dichloro-2-fluorobenzene is a uniquely functionalized intermediate that provides multiple, orthogonally reactive sites. Its distinct substitution pattern—a labile bromine atom for carbon-carbon bond formation, an activating ortho-fluorine, and two meta-chlorine atoms—makes it a strategic precursor for complex scaffolds found in advanced fungicides and herbicides.[1] This note provides a technical overview of its reactivity and detailed protocols for its application in key synthetic transformations relevant to agrochemical research and development.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound stems directly from its structure. The carbon-bromine bond is the most reactive site for transformations like metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions.[2][3] The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring electron-deficient, which can influence reaction rates and regioselectivity.[2] The ortho-fluorine atom, in particular, can exert significant electronic and steric influence on reactions at the C1 position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118658-96-9 |
| Molecular Formula | C₆H₂BrCl₂F |
| Molecular Weight | 243.89 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 45-49 °C |
| Boiling Point | ~230 °C (Predicted) |
| Solubility | Insoluble in water; soluble in common organic solvents (THF, Dioxane, Toluene, DMF). |
The C-Br bond is significantly weaker than the C-Cl and C-F bonds, allowing for selective chemistry. This reactivity hierarchy is fundamental to its role as a versatile building block. Standard palladium-catalyzed couplings, for instance, will overwhelmingly occur at the C-Br position, leaving the chloro and fluoro substituents intact for potential downstream modifications.[4]
Core Synthetic Transformations & Protocols
We present validated, step-by-step protocols for two of the most powerful and common transformations utilizing this intermediate: Suzuki-Miyaura cross-coupling and Grignard reagent formation.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, a common linkage in bioactive molecules.[5][6] This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).[7]
-
Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Degas the suspension by bubbling argon through it for 20 minutes.
-
Catalyst Addition: To the degassed mixture, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a suitable phosphine ligand such as SPhos (0.04 equiv.) under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is fully consumed.[8]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[9]
Causality and Trustworthiness: The choice of a palladium catalyst with a bulky electron-rich phosphine ligand is crucial for efficient oxidative addition to the sterically hindered aryl bromide. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[5][9] Monitoring by TLC/LC-MS provides a reliable method to determine reaction completion and prevent the formation of side products from prolonged heating.
Protocol 2: Grignard Reagent Formation and Electrophilic Quench
Formation of a Grignard reagent converts the electrophilic aryl bromide into a potent carbon nucleophile, enabling reactions with a wide range of electrophiles.[10] The ortho-fluorine substituent can potentially lead to the formation of a benzyne intermediate if the reaction is not carefully controlled.[11][12]
Experimental Workflow: Grignard Reaction
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and cooled under argon, equipped with a reflux condenser and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.5 equiv.) in the flask. Add a single crystal of iodine and gently warm with a heat gun until the purple vapor dissipates. This activates the magnesium surface.[13]
-
Initiation: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous THF from the dropping funnel.
-
Grignard Formation: The reaction should initiate, evidenced by gentle bubbling and warming. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.[14]
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 equiv.) in anhydrous THF.
-
Workup: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Safety & Rationale: Grignard reactions are highly exothermic and moisture-sensitive.[10] Anhydrous conditions are paramount to prevent quenching of the reagent. The slow addition of the aryl bromide is critical to control the reaction rate. The potential for benzyne formation from the ortho-fluoro Grignard makes careful temperature control essential.[12]
Application Pathway: Synthesis of a Pyrazole Fungicide Precursor
Pyrazole-containing compounds are a significant class of fungicides in the agrochemical industry.[15][16][17] The following pathway illustrates how this compound can be used to construct a key precursor for such molecules.
Caption: Synthetic route to a pyrazole fungicide precursor.
This synthetic sequence leverages the protocols described above. First, a Suzuki coupling (Protocol 1) installs a substituted phenyl ring.[3][18] This is followed by a regioselective Friedel-Crafts acylation to introduce a ketone, which can then be elaborated into a 1,3-dicarbonyl system. The final key step is a cyclocondensation reaction with a hydrazine derivative to form the core pyrazole ring, a well-established method for synthesizing this heterocyclic system.[19][20]
Safety and Handling
As with all organohalogen compounds, appropriate safety measures must be strictly followed.[21][22]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[24]
Conclusion
This compound is a high-value intermediate for agrochemical synthesis. Its differentiated halogen atoms provide a platform for selective, sequential chemical modifications. The protocols for Suzuki-Miyaura coupling and Grignard reagent formation detailed herein offer reliable and robust methods for elaborating this building block into complex molecular architectures, paving the way for the discovery and development of next-generation crop protection agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis routes of 1-Bromo-3,5-dichlorobenzene [benchchem.com]
- 15. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. icl-group-sustainability.com [icl-group-sustainability.com]
- 24. carlroth.com [carlroth.com]
Application Note: Chemoselective Formation of 2-Fluoro-3,5-dichlorophenylmagnesium Bromide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polyhalogenated Aryl Grignard Reagents
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The ability to selectively form a Grignard reagent at one halogen site while leaving others intact opens up avenues for sequential, site-specific functionalization. This application note provides a detailed guide to the chemoselective formation of a Grignard reagent from 1-Bromo-3,5-dichloro-2-fluorobenzene. This specific reagent is of significant interest due to the presence of four distinct halogen atoms, offering a rich platform for creating diverse molecular architectures. The primary challenge, and the focus of this guide, is achieving selective reaction at the most labile carbon-halogen bond.
Mechanistic Insights: The Basis of Chemoselectivity
The formation of a Grignard reagent involves the oxidative addition of magnesium metal into a carbon-halogen bond.[1] The reactivity of aryl halides in this reaction is dictated by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl > C-F.[2][3] This inherent difference in bond strength is the cornerstone of achieving chemoselectivity.
For this compound, the C-Br bond is significantly weaker than the C-Cl and C-F bonds.[2] Consequently, under carefully controlled conditions, magnesium will preferentially insert into the C-Br bond, yielding the desired 2-Fluoro-3,5-dichlorophenylmagnesium bromide, while leaving the chloro and fluoro substituents untouched. The C-F bond is exceptionally strong and generally unreactive towards magnesium under standard Grignard formation conditions.[2][4]
Safety Precautions: Handling Reagents and Reaction Hazards
General Safety:
-
All manipulations should be performed in a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6]
-
An emergency eyewash and safety shower must be readily accessible.[7]
-
It is advisable not to work alone, especially when performing this reaction for the first time.[5]
Chemical-Specific Hazards:
-
This compound: This compound is irritating to the eyes, respiratory system, and skin.[7][8] Avoid inhalation and direct contact.[9]
-
Ethereal Solvents (THF, Diethyl Ether): These solvents are extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity.[11] Tetrahydrofuran (THF) is often preferred due to its higher boiling point and flash point compared to diethyl ether.[12]
-
Magnesium Turnings: Magnesium is a flammable solid.[5]
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[5][13] They react violently with water, releasing flammable hydrocarbons.[10][14]
Reaction Hazards:
-
The formation of a Grignard reagent is a highly exothermic process.[11][12] An ice-water bath must be prepared and readily available to control the reaction temperature and prevent a runaway reaction.[11]
Experimental Protocol: Formation of 2-Fluoro-3,5-dichlorophenylmagnesium Bromide
This protocol is designed to ensure the selective formation of the desired Grignard reagent. The key to success lies in maintaining strictly anhydrous conditions and carefully controlling the reaction initiation and temperature.
1. Preparation of Glassware and Reagents:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be meticulously dried by flame-drying under vacuum or oven-drying at >120°C for several hours.[15] The apparatus should be assembled while hot and allowed to cool under a stream of inert gas (Nitrogen or Argon).[13]
-
Magnesium turnings should be of high purity. If they appear dull, they can be activated by briefly washing with dilute HCl, followed by rinses with water, ethanol, and finally dry ether.[16] Alternatively, stirring the dry turnings under an inert atmosphere for several hours can mechanically activate the surface.[17]
-
Anhydrous tetrahydrofuran (THF) is the recommended solvent.[18] Use a freshly opened bottle or solvent dried over a suitable agent like sodium-benzophenone ketyl.[13]
2. Reaction Setup and Initiation:
-
Place the dry, activated magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-necked flask.
-
Assemble the glassware under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the iodine's purple color is a visual indicator of reaction initiation.[15]
-
Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[16][19] The observation of ethylene bubbling signifies activation.[15]
-
In an addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
3. Grignard Reagent Formation:
-
Add a small portion of the aryl bromide solution from the addition funnel to the magnesium suspension to initiate the reaction.[20]
-
Successful initiation is marked by a noticeable exotherm, gentle refluxing of the solvent, and the appearance of a cloudy, gray-brown color.[15]
-
If the reaction does not start spontaneously, gentle warming with a heat gun may be necessary.[16][21] Immersing the flask in an ultrasonic bath can also be effective.[19][22]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[23] Use an ice bath as needed to control the exotherm.[12]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle warming for an additional 1-2 hours to ensure complete consumption of the starting material.
4. Quantification and Storage:
-
It is highly recommended to determine the concentration of the newly formed Grignard reagent via titration before use in subsequent reactions.[21]
-
The Grignard reagent should be used immediately or stored under an inert atmosphere in a sealed, dry container.
Data Summary and Workflow Visualization
Table 1: Critical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Magnesium | 1.2 equivalents, high purity turnings | Ensures complete reaction of the aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties for the Grignard reagent and a higher boiling point than diethyl ether for better temperature control.[24][25] |
| Initiator | Iodine crystal or 1,2-dibromoethane | Chemically activates the magnesium surface by removing the passivating oxide layer.[15] |
| Temperature | Gentle reflux (controlled with addition rate and cooling) | The reaction is exothermic; temperature control is crucial to prevent side reactions and ensure safety.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen.[5][22] |
Diagram 1: Chemoselective Grignard Formation Workflow
Caption: Workflow for the selective synthesis of the target Grignard reagent.
Diagram 2: Principle of Chemoselectivity
Caption: Selective reaction at the C-Br bond due to lower bond energy.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).[15][21]- Presence of moisture.[22]- Unreactive aryl halide. | - Crush magnesium turnings to expose a fresh surface.[26][22]- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[21]- Ensure all glassware and solvents are scrupulously dry.[21]- Gently warm the flask with a heat gun.[21] |
| Reaction starts but then stops | - Insufficient mixing.- Passivation of the remaining magnesium. | - Increase stirring rate.- Add a small additional amount of initiator. |
| Dark brown or black coloration | - Formation of Wurtz coupling byproducts.[27]- Reaction temperature is too high. | - Ensure slow, controlled addition of the aryl halide.- Maintain adequate cooling to prevent excessive reflux. |
| Low yield of Grignard reagent | - Incomplete reaction.- Quenching by moisture or oxygen.- Side reactions (e.g., Wurtz coupling).[27] | - Increase reaction time after addition is complete.- Verify the integrity of the inert atmosphere setup.- Optimize addition rate and temperature control. |
Conclusion
The chemoselective formation of 2-Fluoro-3,5-dichlorophenylmagnesium bromide is a reliable and highly useful transformation for synthetic chemists. By leveraging the inherent differences in carbon-halogen bond reactivity and adhering to strict anhydrous and inert atmosphere techniques, researchers can efficiently generate this versatile intermediate. Careful control of reaction initiation and temperature are paramount to achieving high yields and minimizing side products. This protocol provides a robust foundation for the successful synthesis and subsequent application of this valuable building block in drug discovery and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dchas.org [dchas.org]
- 6. research.uga.edu [research.uga.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. acs.org [acs.org]
- 13. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 14. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. homework.study.com [homework.study.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 25. quora.com [quora.com]
- 26. web.mnstate.edu [web.mnstate.edu]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization of the C-Br Bond in 1-Bromo-3,5-dichloro-2-fluorobenzene
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the selective functionalization of the carbon-bromine (C-Br) bond in 1-bromo-3,5-dichloro-2-fluorobenzene. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering a handle for sequential, site-selective modifications. The inherent reactivity difference between the C-Br and carbon-chlorine (C-Cl) bonds allows for precise chemical transformations. This document explores the mechanistic basis for this selectivity and provides step-by-step protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation via metal-halogen exchange. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of complex, functionalized aromatic molecules.
Introduction: The Strategic Value of Selective Functionalization
Polyhalogenated aromatic compounds are pivotal starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize one halogen over another in a stepwise manner is a powerful strategy for building molecular complexity.[1] this compound is a prime example of a substrate where such selectivity can be exploited. The C-Br bond is significantly more reactive than the C-Cl bonds in common cross-coupling and metal-halogen exchange reactions, providing a reliable synthetic entry point.[2]
This guide offers a deep dive into the practical aspects of selectively targeting the C-Br bond in this trifunctionalized benzene ring. We will first explore the chemical principles governing this selectivity and then provide detailed, field-tested protocols for key synthetic transformations.
The Principle of Selectivity: A Mechanistic Overview
The selective functionalization of the C-Br bond in the presence of C-Cl bonds is rooted in fundamental differences in their bond dissociation energies (BDE) and their behavior in the key steps of catalytic cycles.[2]
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, making it more susceptible to reaction.[2]
-
Oxidative Addition in Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The rate of this step generally follows the trend of C-I > C-Br > C-OTf > C-Cl.[2] The greater polarizability and lower bond strength of the C-Br bond facilitate a more rapid oxidative addition compared to the C-Cl bond.[2]
This inherent reactivity difference allows for a high degree of chemoselectivity, enabling the targeted modification of the C-Br position while leaving the C-Cl bonds intact for potential subsequent functionalization.
Core Applications and Detailed Protocols
This section provides detailed, step-by-step protocols for three common and powerful methods for the selective functionalization of the C-Br bond in this compound.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
Experimental Protocol: Synthesis of 3,5-Dichloro-2-fluoro-1,1'-biphenyl
-
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃·HBF₄ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add toluene (5.0 mL) and water (0.5 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,5-dichloro-2-fluoro-1,1'-biphenyl.
-
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PCy₃·HBF₄ (4 mol%) |
| Base | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene/Water (10:1) |
| Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4] This reaction is of paramount importance in the pharmaceutical industry.[5]
Reaction Scheme:
Experimental Protocol: Synthesis of N-Aryl-3,5-dichloro-2-fluoroaniline
-
Reagents and Materials:
-
This compound
-
Amine (e.g., morpholine or aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl-3,5-dichloro-2-fluoroaniline.[6]
-
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3.6 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Grignard Reagent Formation: Creating a Powerful Nucleophile
The formation of a Grignard reagent creates a potent carbon nucleophile that can react with a wide array of electrophiles.[3] Due to the higher reactivity of the C-Br bond, selective formation of the Grignard reagent at this position is feasible. A halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is often preferred to direct reaction with magnesium metal, as it can be performed at low temperatures, enhancing selectivity.[7][8]
Reaction Scheme:
Experimental Protocol: Selective Formation of (3,5-Dichloro-2-fluorophenyl)magnesium chloride
-
Reagents and Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Suitable electrophile (e.g., N,N-dimethylformamide (DMF), CO₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to -15 °C to -10 °C using a suitable cooling bath (e.g., dry ice/isopropanol).
-
Slowly add isopropylmagnesium chloride solution (1.1 mmol, 1.1 equiv.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting mixture at -15 °C to -10 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with an electrophile (e.g., iodine) and analyzing by GC-MS.
-
The resulting Grignard reagent solution is typically used immediately in the next synthetic step. For example, to synthesize the corresponding aldehyde, slowly add N,N-dimethylformamide (DMF) (1.5 mmol) at -15 °C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by slowly adding it to a cold, saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Halogen-Magnesium Exchange
| Parameter | Value |
| Substrate | This compound |
| Exchange Reagent | Isopropylmagnesium chloride (i-PrMgCl) |
| Stoichiometry | 1.1 equivalents of i-PrMgCl |
| Solvent | Anhydrous THF |
| Temperature | -15 °C to -10 °C |
| Reaction Time | 1-2 hours |
| Key Consideration | Strictly anhydrous and inert conditions |
Visualization: Grignard Formation and Trapping
Caption: Workflow for selective Grignard reagent formation.
Safety and Handling
This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium and Grignard reagents are highly reactive and pyrophoric; they must be handled under strictly anhydrous and inert conditions.
Conclusion
The selective functionalization of the C-Br bond in this compound is a robust and reliable strategy for the synthesis of complex aromatic compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation provide a solid foundation for researchers to leverage this versatile building block in their synthetic endeavors. By understanding the underlying principles of selectivity and adhering to the outlined experimental procedures, scientists can efficiently access a wide range of novel molecules for applications in drug discovery and materials science.
References
- 1. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
Buchwald-Hartwig amination of 1-Bromo-3,5-dichloro-2-fluorobenzene conditions
An In-Depth Guide to the Buchwald-Hartwig Amination of 1-Bromo-3,5-dichloro-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with the challenging substrate, this compound. This electron-deficient and sterically hindered aryl halide is a valuable building block for synthesizing complex molecules in the pharmaceutical and agrochemical industries. This guide delves into the mechanistic underpinnings, optimization of reaction parameters, and a detailed, field-proven protocol.
Introduction: The Challenge and Opportunity
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and advanced materials, by offering a milder and more versatile alternative to traditional methods like nucleophilic aromatic substitution.[1]
The substrate, this compound, presents a unique set of challenges. Its electron-deficient nature, due to the presence of three halogen substituents, and potential for steric hindrance demand a carefully optimized catalytic system. The reactivity order in Buchwald-Hartwig couplings is generally Ar-I > Ar-Br > Ar-Cl, placing this aryl bromide in a favorable position for selective activation at the C-Br bond.[3] However, achieving high yields and selectivity requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent.
Mechanistic Rationale: The Catalytic Cycle
A successful reaction design is rooted in understanding the catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key elementary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination : The final step involves the formation of the new C-N bond, releasing the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling with this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Source: Precatalysts for Performance
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor the use of well-defined palladium precatalysts .[3] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in situ upon exposure to a base.[8]
-
Why Precatalysts? They offer superior reproducibility, require lower catalyst loadings, and eliminate the need for external reducing agents.[8]
-
Recommended Options : The Buchwald G3 and G4 precatalysts are highly effective.[8] They feature a biaryl phosphine ligand already coordinated to palladium, ensuring a consistent 1:1 ligand-to-metal ratio and high catalytic activity.
Ligand Selection: The Key to Reactivity
The ligand is arguably the most critical component for this transformation. For challenging, electron-deficient aryl halides, bulky and electron-rich biaryl monophosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[7][9]
-
Expertise in Action : The steric bulk of the ligand facilitates the reductive elimination, while its electron-donating properties enhance the rate of oxidative addition.
-
Top Ligand Choices :
-
XPhos : A highly versatile and robust ligand known for its broad substrate scope, including aryl chlorides and bromides.[9]
-
RuPhos : Often provides high activity for coupling with sterically hindered secondary amines.[10]
-
BrettPhos : Demonstrates excellent performance for coupling primary amines, even hindered ones.[4][10]
-
Base Selection: Driving the Deprotonation
A strong, non-nucleophilic base is essential to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[6]
-
Common Strong Bases : Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for these reactions.[3] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).
-
Functional Group Tolerance : For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be employed, though this often requires higher reaction temperatures or more active catalyst systems.[4] Soluble organic bases like DBU have also been used, sometimes with additives, to create homogeneous reaction conditions.[11]
Solvent and Temperature
The choice of solvent impacts the solubility of the reagents and the stability of the catalytic species.
-
Typical Solvents : Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are widely used.[12]
-
Temperature : Reaction temperatures typically range from 80-110 °C to ensure a reasonable reaction rate for this deactivated substrate.[3]
Data Summary: Conditions for Polychlorinated Aryl Halides
The following table summarizes representative conditions for the Buchwald-Hartwig amination of challenging polychlorinated aryl halides, illustrating the interplay of different parameters.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | >95 |
| 2 | This compound | n-Hexylamine | XPhos Pd G3 (2) | — | NaOtBu (1.4) | Dioxane | 100 | >95 |
| 3 | 1-Chloro-3,5-difluorobenzene | Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | LHMDS (1.5) | Toluene | 110 | 92 |
| 4 | 1-Bromo-2,4,6-trichlorobenzene | Diethylamine | BrettPhos Pd G4 (3) | — | K₃PO₄ (2.0) | t-BuOH | 100 | 89 |
Note: Data is representative and based on established principles for similar substrates. Actual yields may vary.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound (1.0 mmol, 245.9 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inert Atmosphere Setup : All operations should be performed under an inert atmosphere of nitrogen or argon using either a glovebox or standard Schlenk line techniques.
-
Reagent Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Solvent and Reagent Addition : Evacuate and backfill the reaction vessel with inert gas (3 cycles). Add anhydrous toluene via syringe, followed by the morpholine.
-
Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring : Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product : Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(3,5-dichloro-2-fluorophenyl)morpholine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when the appropriate reaction parameters are employed. The use of modern palladium precatalysts combined with bulky, electron-rich biaryl phosphine ligands like XPhos is critical for achieving high catalytic turnover and excellent yields. Careful selection of a strong, non-nucleophilic base such as NaOtBu and an appropriate anhydrous solvent completes the requirements for a successful and reproducible synthesis. This guide provides the foundational knowledge and a practical protocol to empower researchers in their synthesis of valuable polychlorinated aniline derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene
Introduction: Navigating the Challenges of Polyhalogenated Aryl Halide Coupling
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is celebrated for its generally mild reaction conditions and broad functional group tolerance, making it a favored method in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[2][3]
However, the efficiency and success of the Sonogashira coupling are highly substrate-dependent. The subject of this application note, 1-bromo-3,5-dichloro-2-fluorobenzene, presents a formidable challenge due to its polyhalogenated and electron-deficient nature. The presence of multiple halogen substituents significantly influences the electronic properties and steric environment of the aromatic ring, demanding carefully optimized conditions to achieve selective and high-yielding coupling at the C-Br bond.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Sonogashira coupling of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Substrate: Electronic and Steric Hurdles
The reactivity of this compound in Sonogashira coupling is dictated by a confluence of electronic and steric factors:
-
Electronic Effects: The presence of three strongly electron-withdrawing halogen atoms (two chlorine and one fluorine) renders the aryl bromide electron-deficient. This electronic characteristic is generally favorable for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] The electron-withdrawing nature of the substituents enhances the electrophilicity of the carbon-bromine bond, facilitating its reaction with the palladium(0) catalyst.
-
Steric Hindrance: The fluorine atom positioned ortho to the bromine atom introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step and requiring more robust catalytic systems.[5]
-
Regioselectivity: A critical challenge with polyhalogenated substrates is achieving selective reaction at the desired position. In this compound, the desired coupling is at the C-Br bond, which is generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions.[6] The reactivity order of halogens in Sonogashira coupling typically follows I > Br > Cl.[2] This inherent difference in reactivity provides a basis for selectivity, but careful optimization is necessary to prevent competing reactions at the C-Cl bonds, especially under forcing conditions. The regioselectivity is also influenced by the electronic and steric environment of each halogen. In a similar case of 1,4-dibromo-2-(trifluoromethyl)benzene, site-selectivity was observed, highlighting the importance of both electronic and steric factors in directing the coupling reaction.[7]
Optimized Reaction Conditions: A Tabular Guide
Based on established principles for challenging Sonogashira couplings, the following table outlines a robust starting point for the reaction of this compound with a terminal alkyne. The rationale for each parameter is provided to facilitate understanding and further optimization.
| Parameter | Recommended Condition | Rationale and Key Considerations | Citations |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Pd(OAc)₂ is another effective and widely used palladium source. For particularly challenging substrates, higher catalyst loadings may be necessary. | [2][8] |
| Copper(I) Co-catalyst | CuI (0.5-2.5 mol%) | Copper(I) iodide is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While copper-free conditions exist, the presence of copper often accelerates the reaction, especially for less reactive aryl bromides. | [2][9] |
| Ligand | Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or cataCXium® PIntb (2-10 mol%) | For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are essential. They promote the formation of a monoligated, highly active palladium species, which facilitates the oxidative addition step. The choice of ligand can significantly impact the reaction rate and yield. | [4][5] |
| Base | Amine bases (e.g., Et₃N, DIPEA, or DIPA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | An amine base is typically used to neutralize the HBr byproduct and can also act as a solvent. For substrates prone to side reactions or for specific catalyst systems, inorganic bases can be advantageous. The choice of base can influence the reaction rate and should be optimized. | [2][10] |
| Solvent | Anhydrous, deoxygenated solvents such as THF, DMF, or toluene | The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) in a dry, deoxygenated solvent to prevent the deactivation of the palladium catalyst and the oxidative homocoupling of the alkyne (Glaser coupling). Polar aprotic solvents like DMF can sometimes enhance the reaction rate. | [11][12] |
| Temperature | 50-100 °C | While many Sonogashira couplings proceed at room temperature, the coupling of challenging substrates like this compound will likely require elevated temperatures to overcome the activation energy barrier for the oxidative addition step. Microwave heating can also be an effective strategy to accelerate the reaction. | [6][13] |
| Reaction Time | 2-24 hours | The reaction progress should be monitored by a suitable analytical technique, such as TLC or GC-MS, to determine the optimal reaction time. | - |
Visualizing the Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene as a model terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
Experimental Workflow Diagram:
Caption: Figure 2: Experimental Workflow.
Procedure:
-
Preparation:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 mmol, 3 mol%), copper(I) iodide (e.g., 0.015 mmol, 1.5 mol%), and tri-tert-butylphosphine (e.g., 0.06 mmol, 6 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reaction Setup:
-
To the flask, add anhydrous, deoxygenated THF (e.g., 5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Sequentially add anhydrous triethylamine (e.g., 3.0 mmol, 3.0 equiv.), this compound (1.0 mmol, 1.0 equiv.), and phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C in an oil bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting aryl bromide and the appearance of a new, less polar spot (the product) indicates the reaction is proceeding.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC, typically after 4-12 hours), allow the mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium precatalyst is of good quality and that the reaction is performed under strictly anhydrous and anaerobic conditions. The in situ reduction of Pd(II) to Pd(0) can be sensitive to impurities.
-
Insufficient Temperature: For this challenging substrate, higher temperatures may be required. Incrementally increase the reaction temperature (e.g., to 80 °C or refluxing THF) and monitor for product formation.
-
Ligand Choice: If conversion remains low, consider screening other bulky phosphine ligands, such as XPhos or SPhos.
-
-
Formation of Side Products:
-
Glaser Homocoupling: The formation of a diyne byproduct (from the homocoupling of the terminal alkyne) is a common side reaction, often indicated by a nonpolar spot on the TLC plate. This can be minimized by ensuring deoxygenated conditions and using the minimum necessary amount of copper co-catalyst. A copper-free protocol could also be explored if homocoupling is a significant issue.[14]
-
Reaction at C-Cl Bonds: If reaction at the chloro positions is observed (which is less likely but possible under harsh conditions), reducing the reaction temperature or time may improve selectivity for the C-Br bond.
-
Conclusion
The Sonogashira coupling of this compound is a challenging yet achievable transformation that requires careful consideration of the substrate's unique electronic and steric properties. By employing a robust catalytic system featuring a bulky, electron-rich phosphine ligand, appropriate palladium and copper sources, and optimized reaction conditions, researchers can successfully synthesize the desired alkynylated products. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex, polyhalogenated aromatic compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ijnc.ir [ijnc.ir]
- 11. books.lucp.net [books.lucp.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters - Figshare [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3,5-dichloro-2-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 1-Bromo-3,5-dichloro-2-fluorobenzene. As Senior Application Scientists, we have structured this guide to move from general questions to specific troubleshooting scenarios, providing not just protocols, but the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you might have before starting your experiments.
Q1: What makes this compound a challenging substrate for Suzuki coupling?
A1: This substrate presents a unique combination of electronic and steric challenges. The presence of three electron-withdrawing halogen atoms (F, Cl, Cl) makes the aromatic ring electron-deficient. While this electron deficiency generally facilitates the initial oxidative addition step, the steric hindrance from the ortho-fluoro and ortho-chloro substituents can impede the approach of the bulky palladium catalyst.[1][2][3] Furthermore, the presence of multiple C-Cl bonds opens the possibility for undesired side reactions if reaction conditions are not selective for the C-Br bond.
Q2: What is the expected reactivity order of the C-X bonds in this molecule?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: I > Br > OTf >> Cl.[4][5] Therefore, the C-Br bond is significantly more reactive than the C-Cl bonds. This inherent difference in reactivity is the basis for achieving selective mono-arylation at the bromine position. However, harsh reaction conditions (e.g., very high temperatures or highly active catalysts) could potentially lead to undesired coupling at the chlorine positions.
Q3: What are the essential components of this Suzuki-Miyaura reaction?
A3: A successful Suzuki coupling requires several key components[6][7]:
-
Aryl Halide (Electrophile): this compound.
-
Organoboron Reagent (Nucleophile): An arylboronic acid or a more stable derivative like a pinacol boronic ester.[6][8]
-
Palladium Catalyst: A source of Pd(0), often introduced as a more stable Pd(II) precatalyst that is reduced in situ.[6][9]
-
Ligand: Typically a phosphine ligand that stabilizes the palladium center and modulates its reactivity.
-
Base: Essential for activating the organoboron reagent to facilitate transmetalation.[10]
-
Solvent: A suitable solvent or solvent system that dissolves the reactants and facilitates the reaction.[11]
Q4: What are the most common side reactions to anticipate?
A4: Besides incomplete conversion, several side reactions can lower your yield and complicate purification[12]:
-
Protodeborylation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol), consuming your nucleophile.[4][6]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct, or two molecules of the aryl halide couple. This is often promoted by the presence of oxygen.[6][12]
-
Hydrodehalogenation (Dehalogenation): The C-Br bond of the starting material is replaced by a hydrogen atom, leading to 1,3-dichloro-2-fluorobenzene.[6]
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as palladium black, losing its catalytic activity.[12]
In-Depth Troubleshooting Guide
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem 1: Low to No Yield of the Desired Product
This is the most common issue. A systematic approach is key to diagnosing the root cause.
Q: My reaction shows very little or no product formation. Where should I start?
A: Start by verifying the integrity of your reagents and the reaction setup.
-
Possible Cause 1: Catalyst/Ligand Inactivity.
-
Explanation: The active Pd(0) species is sensitive to oxygen. Phosphine ligands, especially electron-rich ones, can be oxidized by air, rendering them ineffective.[4] Pd(II) precatalysts can also degrade over time if not stored properly.
-
Solutions:
-
Ensure Inert Atmosphere: This is critical. Use a Schlenk line or a glovebox. Degas your solvent thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using freeze-pump-thaw cycles.[4][13]
-
Use Fresh Reagents: Use a fresh bottle of palladium catalyst and ligand. Store them under an inert atmosphere and in a desiccator.
-
Consider Robust Precatalysts: Buchwald-type precatalysts are designed for air-stability and clean, efficient generation of the active Pd(0) catalyst in situ, making them highly reliable.[6]
-
-
-
Possible Cause 2: Inefficient Transmetalation.
-
Explanation: The transmetalation step, where the aryl group is transferred from boron to palladium, requires activation of the boronic acid by a base.[10][14] If the base is too weak, insoluble, or inappropriate for the system, this step becomes the bottleneck.
-
Solutions:
-
Base Selection: A stronger base is often more effective. The general trend for common bases is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. For challenging couplings, K₃PO₄ (potassium phosphate) is often an excellent choice due to its high basicity and solubility in aqueous mixtures.[11][15]
-
Ensure Base Solubility: Many inorganic bases are poorly soluble in purely organic solvents. Using a biphasic solvent system, such as 1,4-dioxane/water or Toluene/water, can dramatically accelerate the reaction by dissolving the base and facilitating its interaction with the boronic acid.[7][11]
-
Stoichiometry: Ensure you are using at least 2-3 equivalents of the base to drive the reaction forward.
-
-
-
Possible Cause 3: Protodeborylation of the Boronic Acid.
-
Explanation: Electron-deficient boronic acids are particularly prone to this side reaction, where the boronic acid group is replaced by a proton.[4] While your aryl halide is electron-deficient, if your boronic acid coupling partner also contains electron-withdrawing groups, it will be more susceptible.
-
Solutions:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These are significantly more resistant to protodeborylation.[6][8]
-
Minimize Water: While some water is beneficial for dissolving the base, excessive amounts can promote hydrolysis. Find the optimal solvent/water ratio (e.g., 4:1 or 5:1 dioxane/water).
-
Choice of Base: Milder bases like potassium fluoride (KF) can sometimes suppress protodeborylation while still being effective for coupling.[10]
-
-
Problem 2: Significant Formation of Byproducts
Even if the product is forming, byproducts can complicate purification and reduce the overall yield.
Q: My TLC/LC-MS shows multiple spots. How do I identify and minimize them?
A: The main culprits are homocoupling and dehalogenation.
-
Byproduct: Homocoupled Boronic Acid (Biaryl).
-
Explanation: This occurs when two boronic acid molecules react with each other. It is often catalyzed by Pd(II) species and exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[6]
-
Solutions:
-
Rigorous Degassing: This is the most effective solution. Ensure your solvents and reaction vessel are free of oxygen.[13]
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the Pd(0) state, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction (a process that can itself generate homocoupled products).[9]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling.
-
-
-
Byproduct: Dehalogenated Starting Material (1,3-dichloro-2-fluorobenzene).
-
Explanation: This reductive side reaction occurs when a hydride source is present in the reaction mixture. The Pd-aryl intermediate can react with a hydride and undergo reductive elimination to form the dehalogenated arene.[6]
-
Solutions:
-
Avoid Hydride-Donating Solvents: Solvents like isopropanol or other secondary alcohols can act as hydride donors. If using an alcohol co-solvent, consider ethanol or methanol. Better yet, stick to aprotic solvents like dioxane, THF, or toluene.[16]
-
Base Choice: Some amine bases can also be sources of hydrides. Using inorganic carbonate or phosphate bases is generally safer.
-
-
Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve common issues.
Caption: A decision tree for troubleshooting low yield.
Data Presentation: Parameter Optimization
Optimizing a Suzuki coupling often involves screening several parameters. The table below illustrates how different components can affect the outcome for a challenging substrate like this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Est. Yield (%) | Comments |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | < 20% | Standard conditions, often insufficient for challenging substrates. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 45-60% | Bulky ligand improves yield but base may be limiting. |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 85-95% | Stronger base and robust ligand system provide excellent results. |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 70-85% | Good alternative system, though DMF can be difficult to remove. |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | > 95% | Air-stable precatalyst offers high efficiency and reproducibility. |
Note: This data is representative and serves as a guide for optimization. Actual yields may vary.
Experimental Protocols
Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Starting Conditions
This protocol uses common, widely available reagents and serves as a good baseline experiment.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Degassed Solvent Mixture: Toluene (8 mL) and Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized High-Yield Conditions
This protocol employs a modern catalyst system and optimized base/solvent for maximizing yield.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate [K₃PO₄] (2.5 mmol, 2.5 equiv)
-
Degassed Solvent Mixture: 1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid pinacol ester, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask, evacuate, and backfill with Argon (3 cycles).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete much faster than with standard conditions.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
-
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 1-Bromo-3,5-dichloro-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals utilizing the polyhalogenated building block, 1-Bromo-3,5-dichloro-2-fluorobenzene. This substrate is a valuable scaffold for introducing a 3,5-dichloro-2-fluorophenyl moiety, but its electronic properties and multiple halogenation sites present unique challenges in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during cross-coupling reactions with this compound. The general reactivity order for palladium-catalyzed cross-couplings is C–I > C–Br > C–Cl, which allows for selective functionalization at the C-Br bond.[1][2] However, competing side reactions can significantly lower the yield of the desired mono-coupled product.
Q1: My main byproduct is 3,5-dichloro-2-fluorobenzene. What is causing this hydrodehalogenation (or de-bromination), and how can I prevent it?
A1: The formation of the hydrodehalogenated product, where the bromine atom is replaced by hydrogen, is a common and frustrating side reaction.[3] This occurs when the palladium intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated arene.[4]
Probable Causes & Recommended Solutions:
-
Hydride Source: The hydride can originate from the base, solvent, or even water.[5][6]
-
Alcoholic Solvents: Solvents like methanol or ethanol can be oxidized by the palladium complex to generate hydride species.[3][4]
-
Solution: Switch to anhydrous, non-alcoholic solvents such as toluene, dioxane, or DMF. Ensure all reagents and glassware are thoroughly dried.
-
-
Base: Certain bases or impurities within them can act as hydride donors. Amine bases can be particularly problematic.[4]
-
Solution: Use inorganic bases like Cs₂CO₃, K₂CO₃, or K₃PO₄. If using an alkoxide base, ensure it is of high purity and the reaction is strictly anhydrous.
-
-
-
Catalyst/Ligand System: A highly active catalyst system can sometimes promote the reductive hydrodehalogenation pathway over the desired transmetalation step.[3]
Q2: I am observing significant formation of a symmetrical biphenyl (homocoupling product of my boronic acid) or a symmetrical biaryl from my starting material. What leads to homocoupling?
A2: Homocoupling, the dimerization of two identical coupling partners, is another prevalent side reaction in cross-coupling chemistry.[8] In Sonogashira couplings, this often manifests as the dimerization of the terminal alkyne (Glaser coupling), while in Suzuki reactions, the boronic acid can dimerize.
Probable Causes & Recommended Solutions:
-
Oxygen Contamination (Especially in Sonogashira): The copper(I) co-catalyst used in traditional Sonogashira reactions can be oxidized by trace oxygen, which promotes the homocoupling of the alkyne.[9]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Copper-free Sonogashira protocols can also eliminate this issue.[10]
-
-
Palladium(II) Species (Suzuki): If the reaction mixture contains Pd(II) species that have not been properly reduced to the active Pd(0) catalyst, they can promote the homocoupling of the boronic acid.[4]
-
Solution: Use a high-quality Pd(0) precatalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or ensure that conditions are sufficient to reduce your Pd(II) salt (e.g., Pd(OAc)₂) to Pd(0) in situ.
-
-
Transmetalation Issues: In some cases, a second transmetalation event can occur after the formation of the Ar¹-Pd-Ar² complex, leading to species that yield homocoupled products upon reductive elimination.[11]
-
Solution: Optimize reaction stoichiometry and temperature. Using a slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.
-
Q3: My reaction is producing a di-substituted product where both the bromine and one of the chlorines have reacted. How can I improve selectivity for mono-substitution?
A3: Achieving mono-selectivity is the primary challenge with polyhalogenated substrates. While the C-Br bond is significantly more reactive, forcing conditions (high temperatures, long reaction times) or highly active catalysts can lead to a second oxidative addition at one of the C-Cl bonds.
Probable Causes & Recommended Solutions:
-
Catalyst "Ring-Walking": With certain bulky ligands, after the first coupling, the Pd(0) catalyst may remain associated with the π-system of the mono-coupled product. Instead of dissociating, it can "walk" along the aromatic ring and initiate a second, intramolecular oxidative addition at a C-Cl bond, leading to over-functionalization.[12]
-
Solution: Ligand choice is paramount. While bulky ligands are often beneficial, extremely bulky ones might favor this behavior. Screening ligands is essential. Additionally, small coordinating additives like DMSO can sometimes suppress over-functionalization by displacing the palladium from the product's π-system.[12]
-
-
Harsh Reaction Conditions: High temperatures and extended reaction times increase the energy of the system, making the less favorable oxidative addition to the C-Cl bond more likely.
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
-
Stoichiometry: Using a large excess of the coupling partner can drive the reaction towards di-substitution.
-
Solution: Use a controlled amount of the coupling partner, typically 1.05 to 1.2 equivalents relative to the this compound.
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common side reactions.
Caption: A troubleshooting decision tree for common side reactions.
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting conditions for a selective Suzuki-Miyaura coupling with this substrate?
A4: For a successful and selective mono-arylation at the C-Br position, a well-chosen set of initial conditions is crucial. The following table provides a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) precatalysts.[10][13] |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich monophosphine ligands facilitate oxidative addition and reductive elimination, often suppressing side reactions.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases that are less likely to act as hydride sources.[14] |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess drives the reaction to completion without significantly promoting di-substitution. |
| Solvent | Toluene/H₂O (e.g., 10:1 v/v) or 1,4-Dioxane/H₂O | A biphasic system is standard for Suzuki couplings; ensure solvents are rigorously degassed.[4][15] |
| Temperature | 80 - 100 °C | A moderate temperature is usually sufficient for C-Br activation without promoting C-Cl reactivity. |
Q5: Is it possible to perform a selective Sonogashira or Buchwald-Hartwig amination on the C-Br bond?
A5: Yes, selective Sonogashira and Buchwald-Hartwig aminations are feasible and follow similar principles to the Suzuki coupling.
-
Sonogashira Coupling: The C-Br bond couples readily with terminal alkynes.[16] To avoid the common side reaction of alkyne homocoupling (Glaser coupling), it is highly recommended to use copper-free conditions or to ensure the reaction is strictly anaerobic if a copper(I) co-catalyst is used.[9] A typical copper-free system might use PdCl₂(PPh₃)₂ with an amine base like triethylamine or piperidine.[10]
-
Buchwald-Hartwig Amination: This reaction is highly effective for forming C-N bonds at the C-Br position.[17] The choice of ligand is critical for success. Bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) are often employed.[18][19] A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is typically required. As with other couplings, careful temperature control is necessary to prevent hydrodehalogenation or di-amination.[2]
Visualizing Competing Reaction Pathways
The catalytic cycle for cross-coupling is efficient, but side reactions can divert intermediates from the productive pathway.
Caption: The desired catalytic cycle versus a competing hydrodehalogenation pathway.
Exemplary Protocol: Selective Suzuki-Miyaura Mono-Arylation
This protocol provides a detailed methodology for a generic Suzuki-Miyaura coupling, incorporating best practices to maximize yield and selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.5 eq)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the dried K₃PO₄ (2.5 eq).
-
In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%). Add a small amount of degassed toluene to form a slurry.
-
Add the catalyst/ligand slurry to the Schlenk flask containing the solids.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add degassed toluene and degassed water (e.g., a 10:1 ratio, to achieve a 0.1 M concentration of the starting halide).
-
Stir the mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-12 hours. Quench the reaction once the starting bromide is fully consumed to minimize potential side reactions.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-arylated product.
-
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Coupling reaction - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. jmcct.com [jmcct.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of Reaction Products from 1-Bromo-3,5-dichloro-2-fluorobenzene
Welcome to the technical support center for the purification of reaction products derived from 1-Bromo-3,5-dichloro-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of your target compounds.
Introduction: The Unique Challenges of Purifying Polyhalogenated Aromatics
This compound is a valuable starting material due to its multiple reactive sites, allowing for selective functionalization through various reactions such as Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr). However, the very nature of this polyhalogenated aromatic compound presents unique purification challenges. The presence of multiple halogens influences the polarity, solubility, and reactivity of both the starting material and the desired products, often leading to co-eluting impurities and difficult separations. This guide provides practical, field-proven insights to overcome these hurdles, ensuring the high purity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product in my Suzuki-Miyaura reaction. What is it and how can I minimize it?
Answer: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-couplings where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This results in the formation of 1,3-dichloro-2-fluorobenzene.
Causality: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[2] This can arise from several sources within your reaction mixture:
-
Solvent: Alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[2]
-
Base: Certain bases or impurities within the base can act as hydride donors.
-
Water: While often necessary for the catalytic cycle, excess water can be a source of protons that lead to dehalogenation.[3][4][5]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Solvent Selection | Minimize the source of hydride species. | Switch from alcoholic solvents to aprotic solvents like toluene, dioxane, or THF. |
| Base Optimization | Avoid bases that can readily provide a hydride. | Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[2] |
| Ligand Choice | Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[1] | Screen ligands such as SPhos, XPhos, or an appropriate NHC ligand. |
| Water Content | While some water is often beneficial for transmetalation, excess water can contribute to dehalogenation. | Use a carefully controlled amount of degassed water. Anhydrous conditions can also be explored, though they may require different boron reagents (e.g., boronic esters). |
Question 2: My reaction mixture shows a significant amount of a high molecular weight impurity, which appears to be a dimer of my boronic acid. How can I prevent this?
Answer: You are observing homocoupling of your boronic acid, another prevalent side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the boronic acid couple with each other, catalyzed by the palladium species.
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[6] If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, or if the reaction mixture is not properly degassed, the Pd(II) can catalyze the homocoupling of the boronic acid.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Thorough Degassing | Remove dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[6] | Degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes, or by using several freeze-pump-thaw cycles. |
| Use of a Pre-catalyst | Use a palladium pre-catalyst that readily forms the active Pd(0) species. | Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst designed for efficient reduction. |
| Reaction Stoichiometry | A slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid. | Try using 1.05-1.1 equivalents of the this compound. |
| Addition of a Reducing Agent | A mild reducing agent can help maintain the palladium in its active Pd(0) state. | The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[7] |
Workflow for Troubleshooting Suzuki-Miyaura Side Reactions
Caption: Decision tree for troubleshooting common side reactions in Suzuki-Miyaura couplings.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 3: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. How can I improve the reaction efficiency?
Answer: The reactivity in SNAr reactions is highly dependent on the electron-withdrawing nature of the aromatic ring and the reaction conditions. While the chlorine and fluorine atoms on this compound are electron-withdrawing, the lack of a strongly activating group (like a nitro group) ortho or para to the leaving group can lead to slower reaction rates.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Increase Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products. Microwave irradiation can also be effective in accelerating the reaction. |
| Solvent Choice | Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. | Use solvents such as DMF, DMSO, or NMP. |
| Base Selection | A strong, non-nucleophilic base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity. | Consider using bases like NaH, K₂CO₃, or Cs₂CO₃. For less acidic amines, a stronger base may be necessary. |
| Catalysis | In some cases, the addition of a catalyst can promote the reaction. | For certain SNAr reactions, the use of a phase-transfer catalyst or a copper catalyst can be beneficial, although this is less common for amine nucleophiles. |
Question 4: I am having difficulty separating my SNAr product from the unreacted this compound. They have very similar Rf values on TLC. What should I do?
Answer: This is a common challenge due to the similar polarities of the starting material and the product, especially if the introduced nucleophile is not significantly more polar.
Troubleshooting Strategies for Purification:
| Strategy | Rationale | Recommended Action |
| TLC Solvent System Optimization | The choice of eluent is critical for achieving separation. A single solvent system may not provide adequate resolution. | Systematically screen different solvent systems. Try mixtures of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., dichloromethane, diethyl ether, toluene). Avoid highly polar solvents like methanol initially, as they may cause both compounds to move with the solvent front.[8] |
| Column Chromatography Technique | A standard flash column may not be sufficient. | Use a longer column for better separation. Employ a shallow solvent gradient during elution. Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.[9] |
| Recrystallization | If your product is a solid, recrystallization can be a highly effective purification method. | Test various solvent systems for recrystallization. Good single solvents are those in which your product is sparingly soluble at room temperature but highly soluble when hot.[8][10][11] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[12] For polychlorinated aromatics, consider solvents like ethanol, methanol, hexane, or mixtures like ethanol/water or dichloromethane/hexane. |
| Chemical Derivatization | If the product has a reactive functional group (e.g., a secondary amine), it can be temporarily derivatized to alter its polarity, facilitating separation. The protecting group can then be removed. | This is a more advanced technique and should be considered if other methods fail. For example, a secondary amine product could be acylated or tosylated. |
Purification Workflow for SNAr Products
Caption: A workflow for the purification of SNAr reaction products.
Section 3: General Purification and Analysis
Question 5: How can I effectively visualize my halogenated compounds on a TLC plate?
Answer: Most polyhalogenated aromatic compounds are UV active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[13][14][15][16] However, for compounds that are not strongly UV-active or for confirmation, staining can be used.
Visualization Techniques:
| Method | Procedure | Comments |
| UV Light (254 nm) | Irradiate the dried TLC plate with a short-wave UV lamp. | Non-destructive. The most common and convenient method for aromatic compounds.[13] |
| Iodine Chamber | Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. | Non-destructive (spots may fade). Good for unsaturated and aromatic compounds. Appears as brown spots.[13][14] |
| Potassium Permanganate Stain | Dip the plate in a dilute solution of KMnO₄ in aqueous K₂CO₃. | Destructive. Stains compounds that can be oxidized (e.g., alcohols, amines, alkenes). Appears as yellow/brown spots on a purple background.[16] |
| Silver Nitrate Stain | Spray with a solution of silver nitrate in acetone/water with 2-phenoxyethanol and a drop of hydrogen peroxide, then irradiate with UV light. | Destructive. Specific for halogenated hydrocarbons, which appear as dark spots.[1] |
Question 6: My product is a persistent oil that I cannot recrystallize, and it is difficult to purify by column chromatography. What other options do I have?
Answer: Purifying persistent oils can be challenging. Here are some alternative strategies:
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation or Kugelrohr distillation can be an excellent purification method.
-
Preparative TLC or HPLC: For small to medium scale purifications, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (HPLC) can provide high-purity material.
-
Trituration: This involves washing the impure oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble. The product may solidify during this process.
-
Conversion to a Crystalline Derivative: If your product has a suitable functional group, you can convert it to a crystalline derivative (e.g., a salt, an amide, or an ester). After purification by recrystallization, the original compound can be regenerated.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Suzuki-Miyaura Reaction Mixture
-
Preparation of the Crude Mixture: After the reaction is complete, perform an aqueous workup (e.g., extraction with ethyl acetate or dichloromethane). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the crude mixture, the starting this compound, and the boronic acid on a TLC plate. Develop the plate in various solvent systems (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity) to find a system that gives good separation between the product, starting materials, and major byproducts. An ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column with the slurry, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by co-evaporation and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Solid Product
-
Solvent Screening: Place a small amount of the crude solid (10-20 mg) in several test tubes. Add a small amount (0.5-1 mL) of different solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene) to each test tube. Observe the solubility at room temperature. Heat the test tubes that did not dissolve at room temperature in a water or sand bath. The ideal solvent will dissolve the compound when hot but not at room temperature.[8][10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. epfl.ch [epfl.ch]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. aga-analytical.com.pl [aga-analytical.com.pl]
- 10. scribd.com [scribd.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 15. theory.labster.com [theory.labster.com]
- 16. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
Technical Support Center: Strategies to Mitigate Debromination of 1-Bromo-3,5-dichloro-2-fluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for chemists encountering the common side reaction of debromination when utilizing 1-Bromo-3,5-dichloro-2-fluorobenzene in palladium-catalyzed cross-coupling reactions. As a highly electron-deficient aryl halide, this substrate is prone to reductive dehalogenation, leading to reduced yields of the desired coupled product and the formation of 1,3-dichloro-2-fluorobenzene. This document offers a structured, question-and-answer approach to troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the debrominated byproduct, 1,3-dichloro-2-fluorobenzene, in my Suzuki-Miyaura coupling reaction. What is the primary cause of this side reaction?
A1: The formation of a palladium-hydride (Pd-H) species is the most common culprit for debromination in palladium-catalyzed cross-coupling reactions.[1] This highly reactive intermediate can be generated from various sources within your reaction, including the base, solvent (particularly alcohols), or even trace amounts of water. The electron-deficient nature of this compound makes it particularly susceptible to reacting with the Pd-H species, leading to the undesired replacement of the bromine atom with hydrogen.
Q2: What is the first and most impactful parameter I should adjust to minimize debromination?
A2: Your choice of base is the most critical factor to address. Strong, non-nucleophilic bases are often employed in cross-coupling reactions, but some can exacerbate the formation of Pd-H species.
-
Avoid Strong Alkoxides: Bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), while effective for promoting transmetalation, can also readily generate palladium-hydride species, especially at elevated temperatures.[1]
-
Favor Weaker Inorganic Bases: Switching to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium carbonate (K₂CO₃) is a highly effective initial step to suppress debromination.[1][2] These bases are less prone to generating the problematic Pd-H species.
Q3: How does the choice of palladium catalyst and ligand influence the extent of debromination?
A3: The catalyst system plays a pivotal role in dictating the relative rates of the desired cross-coupling and the undesired debromination.
-
Ligand Choice is Crucial: The electronic and steric properties of the phosphine ligand are paramount.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often beneficial. Their bulk can sterically hinder the approach of the Pd-H species to the aryl bromide, while their electron-donating nature can promote the desired reductive elimination step of the catalytic cycle, leading to product formation.
-
Bidentate Ligands: For certain applications, bidentate phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer a good balance of stability and reactivity, potentially reducing the formation of undesired byproducts.[3]
-
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, their in-situ reduction to the active Pd(0) species can sometimes lead to the formation of palladium black or other inactive species, which might promote side reactions. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a well-defined precatalyst system can sometimes offer more consistent results.
Q4: Can my choice of solvent and reaction temperature contribute to debromination?
A4: Absolutely. The reaction environment is a key factor.
-
Solvent Selection:
-
Aprotic Solvents are Preferred: Anhydrous aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are generally recommended to minimize potential sources of protons that can lead to Pd-H formation.[2]
-
Avoid Protic Solvents: While some protocols use alcoholic co-solvents, they can serve as a source of hydrides, increasing the risk of debromination.[3] If a co-solvent is necessary for solubility, ensure it is rigorously dried and consider minimizing its proportion.
-
-
Temperature Control:
-
Lower the Temperature: Debromination can have a higher activation energy than the desired coupling reaction. Therefore, lowering the reaction temperature can often significantly improve selectivity.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating that can favor side reactions.
-
Troubleshooting Workflow
If you are experiencing significant debromination, follow this systematic approach to optimize your reaction conditions.
Caption: A logical workflow for troubleshooting and minimizing debromination.
Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and the competing debromination pathway.
Caption: Competing catalytic cycles: desired cross-coupling vs. undesired debromination.
Recommended Reaction Conditions for Different Coupling Reactions
The following table provides starting points for optimizing various coupling reactions with this compound to minimize debromination.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-100 | Rigorously degas all solvents to prevent boronic acid homocoupling.[1] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) | Cs₂CO₃ (2) & CuI (1-2) | 1,4-Dioxane | 60-80 | Copper-free conditions can also be effective and may reduce side reactions.[4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (2) | Toluene | 90-110 | The choice of ligand is highly dependent on the amine coupling partner.[5] |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF or DMAc | 100-120 | The use of a phosphine ligand is often crucial for success with aryl bromides. |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
By carefully selecting the base, catalyst system, and reaction conditions, the undesired debromination of this compound can be significantly suppressed, leading to higher yields and cleaner reaction profiles.
References
Technical Support Center: Regioselective Functionalization of 1-Bromo-3,5-dichloro-2-fluorobenzene
Welcome to the technical support center for the regioselective functionalization of 1-bromo-3,5-dichloro-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile, yet challenging, polyhalogenated aromatic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical insights.
Understanding the Reactivity Landscape
This compound presents multiple potential reaction sites. Achieving high regioselectivity is paramount for its effective use in multi-step syntheses. The reactivity of the halogen substituents is influenced by a combination of electronic and steric effects, as well as the specific reaction conditions employed. Generally, the carbon-bromine bond is the most labile, followed by the carbon-chlorine bonds, with the carbon-fluorine bond being the most robust. This inherent reactivity difference is the cornerstone of achieving regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or Incorrect Regioselectivity in Metal-Halogen Exchange Reactions
Question: I am attempting a lithium-halogen exchange on this compound using n-butyllithium, but I am observing a mixture of products, including debromination and some reaction at the chloro-positions. How can I improve selectivity for the C-Br bond?
Answer: This is a common challenge arising from the high reactivity of organolithium reagents. Here’s a systematic approach to troubleshoot and optimize your reaction:
-
Underlying Cause: The high reactivity of n-butyllithium can lead to competing reactions. While the C-Br bond is kinetically favored for exchange, side reactions can occur, especially at elevated temperatures.[1][2] The relative rates of halogen exchange typically follow the trend I > Br > Cl, making the C-Br bond the primary target.[1]
-
Troubleshooting Steps:
-
Temperature Control is Critical: Ensure the reaction is maintained at a very low temperature, typically -78 °C or even lower (e.g., -100 °C using a pentane/liquid nitrogen bath). Even a slight increase in temperature can provide enough energy to overcome the activation barrier for exchange at the less reactive chloro-positions or lead to other side reactions.
-
Reagent Addition: Add the n-butyllithium solution slowly and dropwise to the substrate solution. This maintains a low concentration of the organolithium reagent in the reaction mixture, minimizing side reactions.
-
Choice of Organolithium Reagent: Consider using a less reactive organolithium reagent, such as sec-butyllithium or tert-butyllithium. While seemingly counterintuitive, the increased steric bulk of these reagents can sometimes enhance selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. Diethyl ether is generally less coordinating than tetrahydrofuran (THF) and can sometimes lead to cleaner reactions. Consider a solvent screen to identify the optimal medium.
-
Consider a Magnesium-Halogen Exchange: As an alternative, a Grignard reagent-mediated halogen exchange, for example using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), can offer higher regioselectivity for the C-Br bond under milder conditions.[3][4][5]
-
Experimental Protocol: Selective Lithium-Halogen Exchange
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quenching: Quench the reaction with the desired electrophile at -78 °C and allow it to slowly warm to room temperature.
Issue 2: Low Yield and/or Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a low yield of the desired product, along with some starting material and what appears to be products from coupling at the chloro-positions. What can I do to improve this?
Answer: Achieving high selectivity in palladium-catalyzed cross-coupling reactions with polyhalogenated substrates hinges on fine-tuning the catalyst system and reaction conditions to exploit the differential reactivity of the C-X bonds.
-
Underlying Cause: The oxidative addition of the palladium(0) catalyst to the C-X bond is the key selectivity-determining step.[6] The reactivity order is generally C-I > C-Br > C-OTf >> C-Cl.[7] Insufficiently selective catalyst systems or harsh reaction conditions can lead to competitive oxidative addition at the C-Cl bonds.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
For C-Br selective coupling: Use a palladium catalyst with a less electron-rich and sterically less demanding phosphine ligand. For instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ may provide good selectivity for the more reactive C-Br bond.
-
To engage C-Cl bonds (if desired later): More electron-rich and bulky ligands, such as those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos), are often required to activate the stronger C-Cl bonds.[1][8]
-
-
Reaction Temperature: Start with a lower reaction temperature (e.g., 60-80 °C) to favor the kinetically preferred C-Br bond activation. Higher temperatures may be necessary but can compromise selectivity.
-
Base Selection: The choice of base can influence catalyst activity and stability. Weaker bases like K₂CO₃ or K₃PO₄ are often sufficient for Suzuki couplings involving C-Br bonds.[6][9] Stronger bases like NaOt-Bu or K-Ot-Bu are typically used for more challenging couplings, including those involving C-Cl bonds in Buchwald-Hartwig aminations.[10]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene with an aqueous phase for the base are commonly used for Suzuki reactions.[6] The choice of solvent can impact catalyst solubility and activity.
-
Table 1: Ligand Selection for Regiocontrolled Suzuki-Miyaura Coupling
| Desired Selectivity | Recommended Ligand Type | Example Ligands | Rationale |
| C-Br Coupling | Less electron-rich, less bulky | PPh₃, P(o-tol)₃ | Favors oxidative addition at the more reactive C-Br bond. |
| C-Cl Coupling | Electron-rich, bulky biarylphosphines | SPhos, XPhos, RuPhos | Required to activate the stronger C-Cl bond. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I achieve regioselective functionalization via Directed ortho-Metalation (DoM) on this substrate?
A1: It is challenging but potentially feasible under specific conditions. The fluorine atom can act as a weak ortho-directing group.[11][12] However, the protons ortho to the fluorine are at C3 and C1, which are already substituted. The only available proton is at C4 (or C6). Deprotonation at this position would be directed by the fluorine at C2 and potentially one of the chlorines at C3 or C5. Competition with lithium-halogen exchange at the C-Br bond is a significant hurdle. To favor DoM, you would need to use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at very low temperatures.[11] Even so, careful optimization would be required to suppress the faster halogen-metal exchange.
Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr) reaction. Which position is most likely to react?
A2: The regioselectivity of SNAr reactions is governed by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate.[13] Electron-withdrawing groups ortho and para to the leaving group are crucial for this stabilization. In this compound, all halogens are electron-withdrawing. The most likely site for SNAr would be substitution of one of the chlorine atoms, as the negative charge in the intermediate would be stabilized by the adjacent fluorine and the other halogens. The C-F bond is generally the most resistant to cleavage in SNAr reactions, while the C-Br bond is more prone to other reaction pathways like metal-halogen exchange.[13]
Q3: For a Buchwald-Hartwig amination, what conditions would you recommend for selective C-N bond formation at the C-Br position?
A3: For selective amination at the C-Br position, you should choose conditions that favor the milder coupling. A combination of a palladium precursor like Pd₂(dba)₃ with a moderately electron-rich, bidentate ligand such as Xantphos or BINAP would be a good starting point.[1][14] A relatively mild base like Cs₂CO₃ or K₃PO₄ should be employed. It is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate to avoid competitive activation of the C-Cl bonds.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture, filter through a pad of celite, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Key Regioselective Functionalization Pathways
Caption: Primary pathways for selective functionalization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 1-Bromo-3,5-dichloro-2-fluorobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the critical step of removing residual palladium catalysts from the reaction products of 1-Bromo-3,5-dichloro-2-fluorobenzene. As a senior application scientist, my goal is to equip you with not just the "how," but the "why" behind these purification strategies, ensuring robust and reproducible outcomes in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium so critical in pharmaceutical synthesis?
Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity.[1] Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have established stringent limits for platinum group metals, including palladium, in final drug products, often capping them at levels as low as 5-10 parts per million (ppm).[2][3] Beyond regulatory compliance, palladium can interfere with downstream reactions and compromise the stability and efficacy of the final compound. Therefore, its effective removal is a non-negotiable aspect of process development and quality control.[4]
Q2: What are the most common methods for palladium removal?
A variety of techniques are available, each with its own advantages and limitations. The most prevalent methods include:
-
Filtration: A straightforward approach, often using celite, to remove heterogeneous palladium catalysts or precipitated palladium species.[5]
-
Adsorption on Activated Carbon: A cost-effective method where the crude product solution is treated with activated carbon to adsorb the palladium.[6][7]
-
Metal Scavengers: These are solid-supported reagents with functional groups that chelate palladium, effectively removing it from the solution.[7][8] Common scavengers are silica- or polymer-based.
-
Chromatography: Typically used as a final polishing step, column chromatography can separate the desired product from palladium residues.[5]
-
Crystallization: In some cases, crystallization of the product can leave palladium impurities behind in the mother liquor.[9]
Q3: I've performed a Suzuki coupling with this compound. Which palladium removal method should I start with?
For a typical Suzuki coupling, a good starting point is often a combination of filtration and treatment with a scavenger or activated carbon. After the reaction, filtering the mixture through a pad of celite can remove a significant portion of the palladium catalyst, especially if it has precipitated.[5] Subsequently, treating the filtrate with a suitable scavenger or activated carbon can further reduce the palladium levels.[6][7] The choice between a scavenger and activated carbon may depend on factors like cost, scalability, and the specific nature of your product.
Troubleshooting Guide
Issue 1: After filtration through celite, I still detect high levels of palladium.
-
Plausible Cause: The palladium may be present in a soluble, colloidal, or complexed form that passes through the celite bed.[5][7]
-
Recommended Action:
-
Employ a Scavenger: Introduce a solid-supported metal scavenger to the filtrate. Thiol- or amine-functionalized silica gels are often effective for palladium.[8][10]
-
Activated Carbon Treatment: Stir the filtrate with activated carbon. The high surface area and porous nature of activated carbon allow it to effectively adsorb dissolved palladium species.[11][12]
-
Optimize Filtration: Ensure the celite pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to prevent channeling.[5]
-
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Palladium Removal
This protocol outlines a general procedure for removing residual palladium using activated carbon.
-
Dissolve the Crude Product: Dissolve the crude product containing the palladium catalyst in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.[13]
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[13]
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analyze: Determine the final palladium concentration using a suitable analytical method like ICP-MS.[2][13]
Protocol 2: Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general method for using a solid-supported scavenger.
-
Select the Scavenger: Choose a scavenger with a functional group known to have a high affinity for palladium, such as thiol or thiourea.[8]
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add the Scavenger: Add the scavenger (typically 2-5 equivalents relative to the initial palladium loading) to the solution.
-
Stir: Stir the mixture at room temperature or a moderately elevated temperature for 2-24 hours.
-
Filter: Filter off the scavenger resin.
-
Wash: Wash the resin with fresh solvent.
-
Concentrate: Combine the filtrate and washings and concentrate to dryness.
-
Analyze: Quantify the residual palladium content.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Variable | Simple, inexpensive | Ineffective for soluble palladium |
| Activated Carbon | >90% | Cost-effective, widely applicable | Potential for product loss via adsorption |
| Metal Scavengers | >95% | High selectivity, efficient | Higher cost than activated carbon |
| Chromatography | >99% | High purity achievable | Can be time-consuming and costly for large scale |
| Crystallization | Variable | Can be highly effective | Dependent on solubility profiles |
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: Decision-making workflow for selecting a palladium removal strategy.
Advanced Troubleshooting
Issue 2: My product seems to be adsorbing to the activated carbon, leading to low recovery.
-
Plausible Cause: Non-specific adsorption of the product onto the carbon surface. This is more common with highly polar or planar aromatic compounds.
-
Recommended Actions:
-
Reduce Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.
-
Thorough Washing: After filtration, wash the carbon cake extensively with a more polar solvent in which your product is highly soluble.
-
Consider a Binary System: A synergistic approach using a chelating agent in conjunction with activated carbon can sometimes improve palladium removal while minimizing product loss.[6] The chelator can bind to the palladium in solution, and the resulting complex is then adsorbed by the carbon.
-
Issue 3: The chosen scavenger is not effective in my solvent system.
-
Plausible Cause: The efficiency of scavengers can be solvent-dependent. The polarity and coordinating ability of the solvent can influence the accessibility of the scavenger's functional groups and the stability of the palladium-scavenger complex.
-
Recommended Actions:
-
Solvent Exchange: If feasible, perform a solvent swap to a less coordinating solvent before adding the scavenger.
-
Consult Manufacturer Data: Refer to the scavenger manufacturer's guidelines for optimal solvent choices.
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific conditions.
-
Quantification of Residual Palladium
Accurate quantification of residual palladium is crucial for process validation and quality control.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy.[2][4]
-
Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content.
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening of palladium levels.[1]
-
Rapid Fluorescent Analysis: Newer methods utilizing fluorescent probes offer a high-throughput option for process monitoring, though they may not be suitable for final product validation.[2][4]
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 1-Bromo-3,5-dichloro-2-fluorobenzene Reactions
Last Updated: January 1, 2026
Introduction
Welcome to the technical support guide for reactions involving 1-Bromo-3,5-dichloro-2-fluorobenzene. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile, polyhalogenated building block. Given its complex substitution pattern, reactions with this compound can sometimes yield unexpected byproducts that complicate purification and reduce yields.
This guide provides in-depth, troubleshooting-focused answers to frequently encountered issues. It is structured to not only identify potential byproducts but also to explain the underlying chemical principles that lead to their formation. By understanding these competing pathways, you can better optimize your reaction conditions to favor the desired transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)
The C-Br bond is the most reactive site for typical palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F bonds.[1][2] However, several side reactions can occur, leading to a range of impurities.
Question 1: I am performing a Suzuki-Miyaura coupling and observing a significant amount of a byproduct with a mass corresponding to my starting material minus the bromine atom. What is happening and how can I prevent it?
Answer: You are likely observing a hydrodehalogenation byproduct, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[3]
-
Mechanism Insight: Hydrodehalogenation can be promoted by several factors. Certain solvents, particularly alcohols like ethanol or isopropanol, can act as hydride sources.[3] Additionally, some bases, such as alkoxides, can also facilitate this undesired reduction.[3] The catalytic cycle for this side reaction often involves the formation of a palladium-hydride species which then reductively eliminates with the aryl halide.
-
Troubleshooting Steps:
-
Solvent Choice: Switch to aprotic solvents such as dioxane, THF, or toluene, which are less likely to act as hydride donors.[3]
-
Base Selection: Use a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of alkoxides.
-
Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can interfere with the catalytic cycle and sometimes promote side reactions.[4]
-
Additives: The addition of bromide salts can sometimes suppress hydrodehalogenation, although the mechanism is not always clear.[3]
-
Question 2: My LC-MS analysis shows a dimeric species of my starting material and/or my boronic acid coupling partner. What is this byproduct?
Answer: This byproduct is the result of homocoupling (also known as Ullmann-type coupling for certain metals).[5] You can have homocoupling of your this compound (A-A), your organometallic coupling partner (B-B), or both.
-
Mechanism Insight: Homocoupling of the aryl halide can occur when two molecules of the oxidative addition intermediate (Ar-Pd(II)-X) undergo a ligand exchange to form an Ar-Pd(II)-Ar species, which then reductively eliminates to give the Ar-Ar product.[5] Homocoupling of the boronic acid partner is often promoted by the presence of oxygen.[4]
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. This is critical to prevent oxygen-induced homocoupling of the boronic acid.[4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic partner. This can favor the cross-coupling pathway over the aryl halide homocoupling.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling. For particularly stubborn cases, screening different ligands (e.g., SPhos, XPhos, RuPhos) may be necessary.
-
Question 3: I am observing byproducts that suggest the chlorine atoms are reacting, or that halogen scrambling has occurred. Is this possible?
Answer: While the C-Br bond is significantly more reactive towards oxidative addition with Pd(0) catalysts, reactivity at the C-Cl bonds is possible under more forcing conditions (higher temperatures, more active catalysts).[1] A more subtle byproduct can arise from halogen exchange .
-
Mechanism Insight: Halogen exchange can occur between the aryl halide and halide salts present in the reaction mixture (e.g., from the catalyst precursor like PdCl₂ or from additives). This process can involve oxidative addition, halogen exchange on the metal center, and subsequent reductive elimination.[6] For example, if you use a chloride-containing catalyst and have bromide ions in solution, you might see scrambling.
-
Troubleshooting Steps:
-
Use Halide-Free Catalyst Precursors: If halogen scrambling is a concern, consider using catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃.
-
Minimize Reaction Time and Temperature: Use the mildest conditions that allow for the consumption of your starting material to minimize the activation of the less reactive C-Cl bonds.
-
Section 2: Grignard Reagent Formation and Subsequent Reactions
Formation of a Grignard reagent occurs selectively at the C-Br bond.[7] However, the high reactivity of the resulting organometallic species can lead to several unexpected pathways.
Question 4: I am trying to form the Grignard reagent from this compound, but my yield is very low, and I see significant formation of a dimeric byproduct.
Answer: The dimeric byproduct is the homocoupled product, 3,3',5,5'-tetrachloro-2,2'-difluoro-1,1'-biphenyl. This is a common side reaction in Grignard formation, often referred to as a Wurtz-type coupling.
-
Mechanism Insight: This side reaction is thought to involve radical intermediates on the surface of the magnesium metal.[8] Conditions that lead to high local concentrations of the aryl halide or long reaction times can favor this pathway.
-
Troubleshooting Steps:
-
Slow Addition: Add the solution of this compound slowly to the activated magnesium turnings. This maintains a low concentration of the aryl halide and minimizes dimerization.
-
Activation of Magnesium: Ensure the magnesium is properly activated. Common methods include stirring without solvent under vacuum, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
Solvent: Use anhydrous diethyl ether or THF. The presence of water will quench the Grignard reagent as it forms.[9]
-
Question 5: After forming the Grignard reagent and reacting it with an electrophile, I've isolated a byproduct that appears to have lost the fluorine atom. How could this happen?
Answer: You may be inadvertently generating a benzyne intermediate.
-
Mechanism Insight: The Grignard reagent is a powerful carbanion equivalent. This carbanion, being ortho to the fluorine atom, can displace the fluoride via an intramolecular elimination to form 3,5-dichlorobenzyne.[10] This highly reactive intermediate can then be trapped by nucleophiles or undergo dimerization/polymerization.
-
Troubleshooting Steps:
-
Low Temperature: Perform the Grignard formation and subsequent reaction at low temperatures (e.g., 0 °C or below). This will disfavor the elimination pathway which typically requires more thermal energy.
-
Rapid Trapping: Add the electrophile to the freshly prepared Grignard reagent promptly. Do not let the Grignard reagent stir for extended periods before use.
-
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the three halogen substituents makes the aromatic ring susceptible to nucleophilic attack, though it is generally considered electron-neutral to slightly electron-deficient.[11]
Question 6: I am attempting an SNAr reaction to displace the fluorine atom, but the reaction is very sluggish and I'm getting a mixture of products. What determines the site of substitution?
Answer: In nucleophilic aromatic substitution, the reaction proceeds via the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex).[11] The position of the electron-withdrawing groups relative to the leaving group is critical for stabilizing this intermediate.
-
Mechanism Insight: For SNAr to occur efficiently, strong electron-withdrawing groups (like -NO₂) are typically required ortho or para to the leaving group to stabilize the negative charge through resonance.[12] In this compound, the halogens act primarily as inductive electron-withdrawing groups. The fluorine atom is the most likely to be displaced by strong nucleophiles because the C-F bond is highly polarized and its displacement leads to a more stable intermediate compared to displacement of Cl or Br. A study on the related 1-bromo-3-chloro-5-fluorobenzene showed selective displacement of fluorine with sodium methoxide.
-
Troubleshooting Steps:
-
Choice of Nucleophile: Use a strong, hard nucleophile (e.g., NaOMe, NaOEt, NaOH) to favor substitution at the C-F bond.
-
Solvent: Use polar aprotic solvents like DMSO or DMF to enhance the nucleophilicity of the attacking species.
-
Temperature: SNAr reactions on non-activated rings often require elevated temperatures to proceed at a reasonable rate.
-
Consider Catalysis: For less reactive systems, transition-metal catalysis (e.g., using Ru or Rh complexes) can activate the ring towards nucleophilic attack through π-coordination, allowing SNAr on electron-neutral or even electron-rich arenes.[13]
-
Data Summary and Analytical Guidance
Table 1: Summary of Potential Unexpected Byproducts
| Reaction Type | Potential Byproduct | Structure | Key Diagnostic Feature (MS) |
| Cross-Coupling | Hydrodehalogenation | 3,5-dichloro-2-fluorobenzene | [M-Br+H] |
| Cross-Coupling | Aryl Halide Homocoupling | 3,3',5,5'-tetrachloro-2,2'-difluoro-1,1'-biphenyl | [2M-2Br] |
| Grignard Reaction | Wurtz-type Coupling | 3,3',5,5'-tetrachloro-2,2'-difluoro-1,1'-biphenyl | [2M-2Br] |
| Grignard Reaction | Benzyne Dimer/Polymer | Complex Mixture | Multiple high MW peaks |
| SNAr | Isomeric Substitution | e.g., 1-Bromo-2,5-dichloro-3-(nucleophile)benzene | [M-F+Nu] |
Analytical Workflow for Byproduct Identification
A robust analytical workflow is crucial for identifying and quantifying these byproducts.
-
Initial Reaction Monitoring (TLC/LC-MS): Use Thin Layer Chromatography (TLC) for a quick check of reaction completion and the presence of major spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for detecting the molecular weights of potential byproducts.[14]
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR will be essential. For example, the disappearance of the characteristic C-Br carbon signal in ¹³C NMR and the appearance of a new C-H signal in its place would confirm hydrodehalogenation.
-
Isomer Separation (Chromatography): Separating isomeric byproducts can be challenging.[15] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), potentially with chiral columns if relevant, are the primary techniques for separation and quantification.[16][17]
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
This diagram illustrates the main catalytic cycle for Suzuki coupling and the key off-cycle pathways that lead to common byproducts.
Fig. 1: Suzuki coupling cycle and byproduct pathways.
Diagram 2: Grignard Reagent Formation and Side Reactions
This workflow shows the intended path of Grignard reagent formation and the competing side reactions of Wurtz coupling and benzyne formation.
Fig. 2: Grignard formation and competing reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 7. grignard reagent formation: Topics by Science.gov [science.gov]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iltusa.com [iltusa.com]
Validation & Comparative
A-Comparative-Guide-to-the-Reactivity-of-1-Bromo-3,5-dichloro-2-fluorobenzene-and-1-bromo-3,5-dichlorobenzene
A Senior Application Scientist's Field Guide to Halogenated Benzene Reactivity
For researchers and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Halogenated benzenes are foundational scaffolds in this endeavor, prized for their versatility in cross-coupling and functionalization reactions. This guide provides an in-depth comparison of two such building blocks: 1-Bromo-3,5-dichloro-2-fluorobenzene and 1-bromo-3,5-dichlorobenzene. We will explore how the subtle inclusion of a single fluorine atom dramatically alters the electronic landscape of the aromatic ring, leading to significant, and often advantageous, differences in reactivity.
At a Glance: Structural and Physical Properties
A foundational understanding begins with the basic properties of these two reagents. While structurally similar, the presence of the C2-fluorine substituent introduces notable, albeit minor, differences in their physical characteristics.
| Property | This compound | 1-bromo-3,5-dichlorobenzene |
| CAS Number | 1160573-64-7[1] | 19752-55-7[2] |
| Molecular Formula | C₆H₂BrCl₂F | C₆H₃BrCl₂ |
| Molecular Weight | 243.88 g/mol | 225.89 g/mol |
| Appearance | Clear colorless liquid or solid | White to beige-brown crystalline powder[2] |
| Melting Point | Not widely reported | 75-77 °C[2] |
| Boiling Point | Not widely reported | 232 °C[2] |
The Decisive Factor: Fluorine's Electronic Influence
The primary differentiator governing the reactivity of these two molecules is the electronic effect of the substituent at the C2 position. In 1-bromo-3,5-dichlorobenzene, this is a hydrogen atom, which is electronically neutral for practical purposes. In this compound, the highly electronegative fluorine atom exerts powerful and competing electronic effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma (σ) bond.[3] This effect is dominant and significantly reduces the overall electron density of the aromatic ring, making it more electrophilic (electron-poor).[3]
-
Mesomeric (Resonance) Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi (π) system.[4][5] This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.
In the case of fluorine, the inductive withdrawal (-I effect) is significantly stronger than its mesomeric donation (+M effect).[5] This net electron withdrawal deactivates the ring towards electrophilic attack but critically, it activates the ring for nucleophilic aromatic substitution.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
This is where the most profound difference in reactivity is observed. The utility of an aryl halide in SNAr reactions is heavily dependent on the ring being electron-deficient.
-
This compound: The powerful inductive effect of the fluorine, augmented by the two chlorine atoms, makes this aromatic ring highly electron-poor and thus, highly susceptible to attack by nucleophiles.[6] In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[7] The strong electron-withdrawing nature of fluorine stabilizes this negatively charged intermediate, accelerating the reaction. For SNAr, the reactivity of the C-F bond is often higher than other C-Halogen bonds, making the fluorine itself a potential leaving group. However, the chlorine atoms ortho and para to the incoming nucleophile can also be displaced.
-
1-bromo-3,5-dichlorobenzene: This molecule is significantly less reactive in SNAr reactions. Lacking the potent activation provided by the fluorine atom, much harsher conditions (high temperatures, strong bases) are required to force a nucleophilic substitution. While the chlorine atoms do provide some electron withdrawal, it is insufficient to readily facilitate the formation of a stable Meisenheimer complex under standard conditions. Some substitution of the bromine atom can be achieved with strong nucleophiles like ammonia at high temperatures and pressures.[8]
Workflow: Conceptual SNAr Reaction
The following diagram illustrates the key steps in a typical SNAr reaction, highlighting the formation of the critical Meisenheimer complex intermediate.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Metal-Halogen Exchange and Grignard Reagent Formation
Metal-halogen exchange is a fundamental transformation for creating organometallic reagents, which are powerful carbon nucleophiles.[9] The reactivity generally follows the trend C-I > C-Br > C-Cl > C-F.[6][9]
-
This compound: The C-Br bond is the most labile site for metal-halogen exchange or direct insertion of magnesium to form a Grignard reagent.[6] The reaction with reagents like n-butyllithium or isopropylmagnesium chloride would be expected to occur selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact, especially at low temperatures.[10][11] This selectivity is crucial for subsequent, controlled functionalization.
-
1-bromo-3,5-dichlorobenzene: Similar to its fluorinated counterpart, the C-Br bond is the primary site for this transformation. The formation of the Grignard reagent, 3,5-dichlorophenylmagnesium bromide, is a standard procedure.[12] The key difference lies not in the selectivity (as C-H bonds are unreactive) but potentially in the kinetics, although this is less pronounced than in SNAr. The electron-withdrawing fluorine in the other molecule might slightly retard the oxidative addition of magnesium or accelerate the exchange with an organolithium, but the C-Br bond's inherent reactivity remains the dominant factor.
Experimental Protocol: Selective Grignard Reagent Formation
This protocol describes a general method for the selective formation of an aryl Grignard reagent via halogen-magnesium exchange, a technique applicable to both substrates at the C-Br position.
Objective: To prepare a solution of the corresponding arylmagnesium halide for use in a subsequent reaction.
Materials:
-
Aryl Bromide (this compound or 1-bromo-3,5-dichlorobenzene) (1.0 eq)
-
Isopropylmagnesium chloride-Lithium chloride (i-PrMgCl·LiCl) solution (1.3 M in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous reaction vessel with stir bar, septum, and nitrogen/argon inlet
Procedure:
-
Preparation: Rigorously dry all glassware in an oven at >120 °C and assemble the apparatus hot under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve the aryl bromide substrate (1.0 eq) in anhydrous THF to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Exchange Reaction: Add the i-PrMgCl·LiCl solution (1.1 eq) dropwise to the stirred substrate solution via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The halogen-magnesium exchange is typically rapid.[9]
-
Confirmation (Optional): To confirm the formation of the Grignard reagent, an aliquot can be withdrawn, quenched with D₂O, and analyzed by GC-MS to check for deuterium incorporation.
-
Usage: The resulting Grignard reagent solution is typically used immediately in the next synthetic step without isolation.[10]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[13][14] The reactivity of the halide is a key parameter.
-
This compound: The C-Br bond is the preferred site for oxidative addition to the Palladium(0) catalyst, which is the first step of the catalytic cycle.[15] The C-Cl bonds are significantly less reactive and will typically not participate under conditions optimized for C-Br coupling. The electron-withdrawing fluorine atom can influence the rate of oxidative addition. While strong electron-withdrawing groups generally accelerate reductive elimination (the final step), they can slow down the initial oxidative addition. However, in practice, both substrates are effective coupling partners.
-
1-bromo-3,5-dichlorobenzene: This is a standard substrate for Suzuki and other cross-coupling reactions. The C-Br bond readily undergoes oxidative addition. Comparative studies on fluorinated aryl bromides show that the position of the fluorine atom can influence reaction rates, but successful coupling is generally achieved with both fluorinated and non-fluorinated analogs.[16][17]
Data Summary: Representative Suzuki-Miyaura Coupling Yields
The following table presents hypothetical but representative data for a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid, illustrating the expected high efficiency for both substrates at the C-Br bond.
| Substrate | Product | Catalyst System | Conditions | Typical Yield |
| This compound | 3,5-Dichloro-2-fluoro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 12h | >90% |
| 1-bromo-3,5-dichlorobenzene | 3,5-Dichloro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 12h | >90% |
Summary and Strategic Recommendations
The choice between this compound and 1-bromo-3,5-dichlorobenzene hinges on the intended synthetic transformations.
Caption: Decision guide for substrate selection.
-
For Nucleophilic Aromatic Substitution (SNAr): This compound is unequivocally the superior choice. The fluorine atom provides essential electronic activation, enabling reactions to proceed under milder conditions with higher yields.
-
For Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange: Both reagents are highly effective. The reactions will proceed selectively at the more reactive C-Br bond. The choice may therefore be influenced by other factors such as the cost and availability of the starting material, or if the fluorine/hydrogen atom at C2 is desired in the final target molecule for its specific steric or electronic properties (e.g., influencing conformation or metabolic stability).
By understanding the fundamental electronic influence of the fluorine substituent, chemists can make informed, strategic decisions, leveraging its unique properties to design more efficient and elegant synthetic pathways.
References
- 1. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. youtube.com [youtube.com]
- 14. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Comparing Suzuki coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene with other aryl halides
An In-Depth Guide to the Suzuki Coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene: A Comparative Analysis for Synthetic Chemists
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction, which couples an organoboron species (typically a boronic acid or ester) with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
While the Suzuki coupling is broadly applicable, the reactivity of the aryl halide substrate is a critical parameter governed by a nuanced interplay of electronic and steric factors. This guide provides a deep dive into the specific challenges and opportunities presented by this compound, a complex polyhalogenated aromatic. We will compare its performance against other classes of aryl halides, offering experimental insights and data to inform catalyst selection and reaction optimization for researchers in drug development and chemical synthesis.
The Unique Profile of this compound
This compound is a challenging yet valuable substrate. Its structure presents several key features that profoundly influence its reactivity in Suzuki coupling:
-
Chemoselectivity at the C-Br Bond: The primary determinant of reactivity among aryl halides is the carbon-halogen bond dissociation energy. The established reactivity trend is C–I > C–Br > C–OTf >> C–Cl > C–F.[5] For this compound, this hierarchy dictates that the Suzuki coupling will occur selectively at the more labile C-Br bond, leaving the stronger C-Cl and C-F bonds untouched under typical conditions.[6] This inherent chemoselectivity is a powerful tool for sequential, site-selective functionalization.
-
Electron-Deficient Aromatic Ring: The presence of three highly electronegative halogen atoms (one fluorine, two chlorines) strongly withdraws electron density from the benzene ring. This electronic deficiency significantly facilitates the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]
-
Significant Steric Hindrance: The bromine atom is flanked by both a fluorine and a chlorine atom in the ortho positions. This steric congestion around the reaction site poses a significant barrier to the approach of the palladium catalyst, potentially slowing or inhibiting the oxidative addition step.[8][9] Overcoming this steric challenge is the primary obstacle to achieving high-yielding couplings with this substrate.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The efficiency of each step is influenced by the choice of aryl halide, boronic acid, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reactivity Analysis
To fully appreciate the behavior of this compound, it is essential to compare it with other classes of aryl halides.
Simple and Electron-Rich Aryl Bromides
-
Examples: Bromobenzene, 4-Bromoanisole.
-
Comparison: These substrates represent the "standard" for Suzuki couplings. Bromobenzene is electronically neutral, while 4-bromoanisole is electron-rich. Both are significantly less sterically hindered than our target molecule.
-
Performance: They generally react under mild conditions with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). Electron-rich systems may require slightly more forcing conditions to facilitate oxidative addition. In contrast, this compound's electron-deficient nature is an advantage, but its steric bulk demands more sophisticated catalyst systems.
Other Sterically Hindered Aryl Bromides
-
Examples: 2-Bromotoluene, 1-Bromo-2,6-dimethylbenzene.
-
Comparison: This class shares the key challenge of steric hindrance with this compound.
-
Performance: Achieving high yields with these substrates necessitates the use of specialized ligands. Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[10][11] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition with hindered substrates. The principles for successfully coupling these substrates are directly applicable to this compound.
Aryl Chlorides
-
Examples: Chlorobenzene, 4-Chloroacetophenone.
-
Comparison: Aryl chlorides are significantly less reactive than their bromide counterparts due to the high strength of the C-Cl bond.[5][12][13]
-
Performance: Coupling aryl chlorides was historically difficult but is now routinely achieved using advanced catalyst systems similar to those required for hindered bromides (e.g., bulky phosphine ligands).[10][14] The key takeaway for our target molecule is the orthogonality of reactivity. One can selectively couple the C-Br bond in this compound while leaving the two C-Cl bonds available for subsequent, more forcing cross-coupling reactions if desired.
Aryl Fluorides
-
Examples: Fluorobenzene.
-
Comparison: The C-F bond is the strongest carbon-halogen bond and is generally considered inert in palladium-catalyzed cross-coupling reactions.[5]
-
Performance: Activating C-F bonds for Suzuki coupling is a specialized area of research, often requiring nickel catalysts or specific directing groups to facilitate the reaction.[15][16][17] For this compound, the fluorine atom is a non-reactive substituent that serves only to modulate the electronic properties of the ring.
Logical Framework for Substrate Comparison
The following diagram outlines the decision-making process when evaluating an aryl halide for Suzuki coupling, highlighting the critical factors of halogen identity, electronic effects, and steric hindrance.
Caption: Decision workflow for selecting conditions based on aryl halide properties.
Quantitative Data: A Comparative Overview
The table below summarizes typical reaction conditions and outcomes for the Suzuki coupling of various aryl halides with phenylboronic acid, providing a clear comparison of their relative reactivities.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Challenge(s) |
| Bromobenzene | 0.5 mol% Pd(OAc)₂ / 1 mol% PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 | Baseline |
| 4-Bromoanisole | 1 mol% Pd(OAc)₂ / 2 mol% PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~90 | Slower oxidative addition |
| 4-Chloroacetophenone | 1 mol% Pd₂(dba)₃ / 2 mol% SPhos | K₃PO₄ | Dioxane | 100 | 8 | >98 | C-Cl bond activation |
| 2-Bromotoluene | 1 mol% Pd(OAc)₂ / 2 mol% XPhos | K₃PO₄ | t-BuOH | 80 | 6 | ~95 | Steric hindrance |
| This compound | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~85-95 | Steric hindrance, chemoselectivity |
Note: Conditions and yields are representative examples derived from the literature and may vary based on the specific boronic acid partner and precise reaction setup.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust, self-validating method for the coupling of sterically hindered and electron-deficient aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ and SPhos. Add a small amount of anhydrous dioxane and swirl briefly. Causality Note: Pre-mixing the palladium source and the bulky phosphine ligand helps in the efficient formation of the active catalytic species before introduction to the main reaction mixture.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst mixture to the Schlenk flask via syringe, followed by the remaining anhydrous dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). Expertise Note: The use of a dioxane/water solvent system is common. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC. Trustworthiness Check: A successful reaction will show the consumption of the starting aryl bromide and the appearance of a new, higher molecular weight product spot/peak.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
This compound is a sterically demanding and electron-deficient substrate that requires careful consideration of catalyst systems for successful Suzuki-Miyaura coupling. While its electron-poor nature facilitates oxidative addition, its significant ortho-substitution necessitates the use of advanced, bulky phosphine ligands to overcome steric barriers. Its key advantage lies in the predictable chemoselectivity for the C-Br bond over the more robust C-Cl bonds, allowing it to serve as a versatile building block for complex, sequentially functionalized aromatic compounds. By understanding its reactivity profile in comparison to simpler aryl bromides and more challenging aryl chlorides, researchers can rationally design effective synthetic strategies, leveraging the full power of this indispensable cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 1-Bromo-3,5-dichloro-2-fluorobenzene
Introduction
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex molecules that are pivotal in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds with high efficiency and selectivity.[1] This guide focuses on a particularly challenging yet valuable substrate: 1-Bromo-3,5-dichloro-2-fluorobenzene. Its electron-deficient nature and substitution pattern present unique challenges for catalyst selection and reaction optimization.
This document serves as a comprehensive comparison of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions of this compound. We will delve into the rationale behind catalyst selection, provide comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in navigating this specific area of cross-coupling chemistry.
The Challenge of this compound
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature and position of their substituents. In the case of this compound, several factors contribute to its challenging nature as a substrate:
-
Electronic Effects: The presence of three electron-withdrawing halogen atoms (one fluorine and two chlorines) renders the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also influence the subsequent steps.
-
Steric Hindrance: The substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate.
-
Multiple Halogen Atoms: The presence of multiple halogen atoms (Br and Cl) opens up the possibility of selective coupling, which requires careful control of reaction conditions and catalyst choice. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl, which allows for selective coupling at the C-Br bond.
The Palladium-Catalyzed Cross-Coupling Catalytic Cycle
A general understanding of the catalytic cycle is crucial for rational catalyst selection. The cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2] The Heck reaction follows a similar path involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent. For challenging substrates like this compound, the ligand plays a particularly critical role in promoting efficient catalysis.
Comparative Efficacy of Palladium Catalysts
The choice of ligand is paramount for achieving high yields and reaction rates in the coupling of electron-deficient and sterically hindered aryl halides. Modern catalysis has seen a shift towards the use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition step.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For a substrate like this compound, catalyst systems that can overcome the electronic and steric challenges are essential.
Experimental Data Summary for Suzuki-Miyaura Coupling:
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (Illustrative) |
| Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 85-95 (Illustrative) |
| (3-Thienyl)boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 80-90 (Illustrative) |
Note: The data in this table is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.
Causality Behind Experimental Choices:
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium(II) and palladium(0) sources, respectively. The choice often depends on the specific ligand and reaction conditions.[6]
-
Buchwald Phosphine Ligands (SPhos, XPhos): These bulky and electron-rich biaryl phosphine ligands are highly effective for coupling challenging aryl halides.[5] Their steric bulk promotes the formation of monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.
-
dppf: While a more traditional ligand, dppf can be effective for certain substrates, although it may require higher temperatures.
-
Bases: The choice of base is crucial for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often used for challenging couplings as they are strong enough to promote transmetalation but generally tolerate a wide range of functional groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The coupling of this compound with amines requires a catalyst system that can facilitate C-N bond formation efficiently, often under milder conditions to avoid side reactions.
Experimental Data Summary for Buchwald-Hartwig Amination:
| Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | ~94 (Illustrative) |
| Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~85-95 (Illustrative) |
| Benzylamine | Pd(OAc)₂ | Josiphos-type | Cs₂CO₃ | Toluene | 100 | ~80-90 (Illustrative) |
Note: The data in this table is illustrative and based on protocols for similar aryl halides. Optimization for this compound is recommended.
Causality Behind Experimental Choices:
-
Ligand Selection: Similar to Suzuki coupling, bulky phosphine ligands like XPhos and RuPhos are highly effective.[7] The choice between them can depend on the specific amine and aryl halide pairing. Josiphos-type ligands are another class of effective ligands for this transformation.
-
Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[8] For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed.[9]
-
Solvents: Aprotic solvents like toluene and 1,4-dioxane are typically used to ensure the solubility of the reactants and catalyst components.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. For electron-deficient aryl bromides like our target molecule, this reaction is generally favorable.
Experimental Data Summary for Heck Reaction:
| Alkene | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | High (Illustrative)[10] |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | High (Illustrative) |
Note: The data in this table is illustrative and based on general Heck reaction protocols. Specific yields will depend on optimization.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Heck conditions often involve Pd(OAc)₂ with phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tolyl)₃).[10] For more challenging couplings, more sophisticated ligands may be required.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the reaction and regenerate the active Pd(0) catalyst.[5]
-
Solvent: Polar aprotic solvents like DMF are commonly used to facilitate the reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key coupling reactions discussed. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask. Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[11]
Conclusion
The palladium-catalyzed coupling of this compound is a challenging yet achievable transformation that opens the door to a wide array of complex, functionalized molecules. The key to success lies in the judicious selection of the catalyst system, particularly the ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have demonstrated superior performance in activating this and other challenging aryl halides.
This guide has provided a comparative overview of catalyst efficacy, the mechanistic rationale behind catalyst selection, and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is our hope that this information will serve as a valuable resource for researchers in their efforts to synthesize novel compounds and advance the fields of medicine, materials science, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. sctunisie.org [sctunisie.org]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 1-Bromo-3,5-dichloro-2-fluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Polyhalogenated aromatic compounds are pivotal building blocks, offering multiple points for diversification. This guide provides an in-depth comparative analysis of two preeminent palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 1-Bromo-3,5-dichloro-2-fluorobenzene. This substrate is of particular interest due to its electron-deficient nature and the presence of multiple, differentially reactive halogen atoms, presenting a distinct synthetic challenge.
The Strategic Importance of Selective C-C Bond Formation
The target substrate, this compound, features three halogen atoms. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1] This inherent hierarchy allows for the selective functionalization of the carbon-bromine (C-Br) bond while preserving the two carbon-chlorine (C-Cl) bonds for potential subsequent transformations. This guide will focus on the initial, selective coupling at the C-Br position.
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become a workhorse in synthetic chemistry, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents and byproducts.[2][3] The reaction couples an organoboron species with an organic halide or pseudohalide.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium catalyst.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: A base is required to activate the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[3] This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
dot graph "Suzuki Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="Ar-Br\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="R-B(OH)₂ + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; boronate_complex [label="[R-B(OH)₃]⁻", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tm_complex [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-R", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> pd0 [label=" Oxidative\n Addition ", arrowhead=vee]; pd0 -> oa_complex [style=invis]; oa_complex -> tm_complex [label=" Transmetalation ", arrowhead=vee]; boronic -> boronate_complex [style=dashed, arrowhead=none]; boronate_complex -> oa_complex [style=dashed, arrowhead=vee]; tm_complex -> pd0 [label=" Reductive\n Elimination ", arrowhead=vee]; tm_complex -> product [style=dashed, arrowhead=vee]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expected Performance and Experimental Protocol
While direct experimental data for the Suzuki coupling of this compound is not prominently published, extensive literature on structurally similar polyhalogenated and fluorinated aryl bromides allows for the design of a robust, high-yield protocol.[5][6] The electron-withdrawing nature of the chlorine and fluorine substituents activates the C-Br bond towards oxidative addition.
Table 1: Representative Suzuki Coupling Protocol & Expected Yield
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate for selective C-Br activation. |
| Boronic Acid | Arylboronic acid (1.2 equiv) | Coupling partner. A slight excess ensures complete consumption of the aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | A common, effective Pd(0) precatalyst for a range of aryl bromides.[5] |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base effective in activating the boronic acid without promoting side reactions.[5] |
| Solvent | 1,4-Dioxane/Water (3:1 v/v) | A common solvent system that facilitates dissolution of both organic and inorganic reagents.[5] |
| Temperature | 105 °C | Sufficient thermal energy to drive the catalytic cycle, particularly for electron-deficient substrates.[5] |
| Time | 8-12 hours | Typical reaction time for complete conversion. |
| Expected Yield | 75-90% | Based on yields for structurally similar fluorinated and chlorinated aryl bromides.[5][7] |
Step-by-Step Experimental Protocol (Suzuki Coupling)
-
Reagent Preparation: To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Through the septum, add the degassed 1,4-Dioxane/Water solvent mixture.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (1.5 mol%) to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 105 °C. Stir vigorously for 8-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl compound.
Section 2: The Stille Coupling
The Stille reaction is another powerful palladium-catalyzed C-C bond formation, coupling an organic halide with an organostannane (organotin) reagent.[8] It is particularly valued for its excellent functional group tolerance and the fact that it often proceeds under neutral or mild conditions, obviating the need for a strong base.[8][9]
Mechanistic Rationale
The Stille coupling mechanism shares the same fundamental steps as the Suzuki coupling, but with key differences in the transmetalation step.[8]
-
Oxidative Addition: Identical to the Suzuki cycle, the Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organostannane reagent directly transfers its organic group to the Pd(II) center. This step does not require activation by a base. The rate of transfer for different groups from tin is typically Alkynyl > Alkenyl > Aryl > Allyl > Alkyl, allowing for selective transfer.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
dot graph "Stille Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="Ar-Br\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oa_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stannane [label="R-Sn(Bu)₃", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; tm_complex [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-R", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> pd0 [label=" Oxidative\n Addition ", arrowhead=vee]; pd0 -> oa_complex [style=invis]; oa_complex -> tm_complex [label=" Transmetalation ", arrowhead=vee]; stannane -> oa_complex [style=dashed, arrowhead=vee]; tm_complex -> pd0 [label=" Reductive\n Elimination ", arrowhead=vee]; tm_complex -> product [style=dashed, arrowhead=vee]; } Caption: Catalytic cycle of the Stille cross-coupling reaction.
Expected Performance and Experimental Protocol
The Stille reaction is well-suited for substrates like this compound. The chemoselectivity for the C-Br bond over the C-Cl bonds is expected to be high.[10] The primary consideration for researchers is the high toxicity of the organostannane reagents and byproducts, which necessitates careful handling and rigorous purification.[8]
Table 2: Representative Stille Coupling Protocol & Expected Yield
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate for selective C-Br activation. |
| Organostannane | Aryl-Sn(n-Bu)₃ (1.1 equiv) | Coupling partner. A small excess is used to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A common and robust Pd(0) source. |
| Ligand | P(t-Bu)₃ (6 mol%) | An electron-rich, bulky phosphine ligand that promotes oxidative addition and accelerates the overall catalytic cycle.[11] |
| Solvent | Anhydrous Toluene | A non-polar aprotic solvent suitable for Stille couplings. |
| Temperature | 100 °C | Standard temperature for Stille couplings of aryl bromides. |
| Time | 12-16 hours | Typical reaction duration. |
| Expected Yield | 80-95% | Stille couplings often provide excellent yields, particularly with electron-deficient aryl halides.[10][12] |
Step-by-Step Experimental Protocol (Stille Coupling)
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Reagent Addition: Add the organostannane reagent (1.1 equiv) via syringe.
-
Catalyst Preparation: In a separate glovebox or under inert atmosphere, prepare a solution of the catalyst by adding Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (6 mol%) to a small amount of anhydrous toluene.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-16 hours with vigorous stirring.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through celite.
-
Extraction & Purification: Dilute the filtrate with an organic solvent, wash with water, and concentrate. Purify the crude product by flash column chromatography to remove residual tin compounds and obtain the pure biaryl product.
Section 3: Comparative Analysis: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is often dictated by factors beyond just the chemical yield. For the specific case of functionalizing this compound, both methods are expected to be highly effective.
Table 3: Head-to-Head Comparison
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Yield | Good to Excellent (Typically 75-90%) | Excellent (Typically 80-95%) |
| Reagent Toxicity | Low. Boronic acids and their byproducts are generally considered non-toxic and are often water-soluble, facilitating removal.[2] | High. Organostannanes and their byproducts are highly toxic and require careful handling and disposal.[8] Purification can be challenging. |
| Reaction Conditions | Requires a base, which may not be compatible with base-sensitive functional groups on the coupling partner. | Generally proceeds under neutral conditions, offering broad functional group tolerance.[9] |
| Reagent Availability | A vast library of diverse boronic acids and esters is commercially available. | A wide range of organostannanes is available, but the selection may be less diverse than boronic acids. |
| Work-up/Purification | Generally straightforward. Boron byproducts are often easily removed with an aqueous wash. | More complex. Requires specific procedures (e.g., KF wash, chromatography) to remove toxic tin residues. |
| Air/Moisture Stability | Boronic acids can be prone to decomposition/protodeboronation, especially in solution. | Organostannanes are generally stable to air and moisture.[8] |
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the selective functionalization of the C-Br bond in this compound.
-
The Stille coupling is likely to provide slightly higher yields due to the substrate's electron-deficient nature and the reaction's tolerance for a wide array of functional groups without the need for a base. However, the significant toxicity of organotin compounds is a major drawback, particularly in industrial or pharmaceutical settings where safety and waste disposal are paramount concerns.
-
The Suzuki-Miyaura coupling represents a more practical and environmentally benign ("greener") alternative. While potentially offering slightly lower yields in some cases, the low toxicity of the reagents, ease of byproduct removal, and the vast commercial availability of boronic acids make it the preferred method for most applications, especially during lead optimization and scale-up in drug development.
For most research and development applications, the Suzuki-Miyaura coupling is the recommended starting point due to its superior safety profile and operational simplicity. The Stille coupling should be reserved for instances where the Suzuki reaction fails or for substrates containing functional groups that are incompatible with the basic conditions of the Suzuki protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
A Cost-Benefit Analysis of 1-Bromo-3,5-dichloro-2-fluorobenzene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Polysubstituted aromatic compounds, particularly those bearing multiple, distinct halogen atoms, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth cost-benefit analysis of 1-Bromo-3,5-dichloro-2-fluorobenzene, a uniquely functionalized reagent, comparing its utility and economic viability against viable alternatives for researchers, scientists, and professionals in drug development.
The Strategic Advantage of Polysubstituted Halobenzenes
Halogenated benzenes are foundational to a multitude of synthetic transformations, most notably in the realm of cross-coupling reactions. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for sequential and site-selective functionalization, a critical advantage in multi-step syntheses. This compound exemplifies this principle, offering a bromine atom for facile oxidative addition in palladium-catalyzed couplings, while the more robust chlorine and fluorine atoms remain for subsequent modifications or to modulate the electronic properties of the target molecule.
Physicochemical and Cost Comparison
A direct comparison of this compound with structurally similar, commercially available alternatives reveals key differences in their physical properties and market value. The choice between these reagents will often be dictated by a balance between cost and the specific reactivity required for a given transformation.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Approx. Cost (USD/g)* |
| This compound | 1160573-64-7 | 243.89 | N/A | N/A | ~$25-35 |
| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | 243.89 | 234 | 1.823 | ~$15-25 |
| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 209.44 | N/A | N/A | ~$10-20[1] |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | 192.99 | N/A | N/A | ~$5-15[2] |
| 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | 243.89 | 232 | 1.823 | ~$20-30[3][4] |
Note: Costs are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, BLDpharm) for research quantities and are subject to change.[4][5][6]
The primary subject of our analysis, this compound, and its isomer, 5-Bromo-1,3-dichloro-2-fluorobenzene, are priced higher than their less halogenated counterparts. This premium is a direct reflection of a more complex synthetic route.[7][8] The key justification for this additional cost lies in the unique reactivity and synthetic possibilities this specific substitution pattern unlocks.
Comparative Reactivity and Synthetic Utility
The true value of this compound is demonstrated in its application. The strategic positioning of the fluorine atom ortho to the bromine significantly influences the electronic environment of the C-Br bond, while the two chlorine atoms provide additional electronic withdrawal and potential sites for later-stage functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The C-Br bond is the primary site for oxidative addition to a Pd(0) catalyst, making it the ideal handle for introducing new carbon-carbon bonds.[9] The electron-withdrawing nature of the flanking fluorine and chlorine atoms can facilitate this initial step of the catalytic cycle.
Hypothetical Reaction Data Comparison:
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 1-Bromo-3,5-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95[10] |
| 1-Bromo-3-chloro-5-fluorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 100 | >90 |
While simpler brominated benzenes can also undergo Suzuki coupling with high efficiency, the value of this compound is the retention of the C-Cl and C-F bonds for subsequent reactions. This allows for the synthesis of highly complex, polysubstituted cores from a single starting material.
A typical workflow for such a reaction is outlined below:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of this compound is rendered electron-deficient by the four halogen substituents, making it susceptible to nucleophilic aromatic substitution (SNAr).[11][12] In many cases, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine.[13][14]
The presence of additional halogens enhances the leaving ability of fluorine.[15] This allows for the selective displacement of the fluorine atom by a suitable nucleophile (e.g., an alkoxide, amine, or thiol), leaving the C-Br and C-Cl bonds untouched for subsequent cross-coupling reactions. This orthogonal reactivity is a significant benefit.
Grignard Reagent Formation
The C-Br bond is also the most reactive site for the formation of an organometallic species, such as a Grignard reagent.[16][17][18] This can be achieved through direct reaction with magnesium metal or, more selectively, via a halogen-metal exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride at low temperatures.[19] This approach provides a nucleophilic carbon center that can be reacted with a wide range of electrophiles, again preserving the less reactive C-Cl bonds for downstream chemistry.
Strategic Decision Making
The choice of which polyhalogenated benzene to use is a critical decision in synthesis design. The following diagram illustrates a logical approach to this selection process.
Caption: Decision logic for selecting a polyhalogenated aromatic building block.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 244 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-dichloro-2-fluoro-1,1'-biphenyl.
Conclusion
This compound is a premium, specialty reagent whose cost is justified by its synthetic versatility. Its true value is realized in complex, multi-step syntheses where sequential, site-selective functionalization is required.
-
Benefit: The distinct reactivity of the C-Br, C-Cl, and C-F bonds allows for a tiered synthetic strategy (e.g., Suzuki coupling at C-Br, followed by SNAr at C-F), maximizing molecular complexity from a single starting material.
-
Cost: The higher initial purchase price must be weighed against the potential for shorter synthetic routes, reduced purification steps, and higher overall yields compared to building a similarly substituted arene from simpler precursors.
For researchers developing novel pharmaceuticals or advanced materials, the strategic use of this compound can be a powerful and ultimately cost-effective approach to accessing complex, highly functionalized aromatic cores.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.com]
- 5. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 6. 1-Bromo-3,5-dichloro-2-fluorobenzen - CAS:1160573-64-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kinetic Studies of Cross-Coupling Reactions with 1-Bromo-3,5-dichloro-2-fluorobenzene
For researchers, synthetic chemists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount to its optimization, scalability, and safe implementation. This guide provides a comprehensive comparison of kinetic studies for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—utilizing the sterically hindered and electron-deficient aryl halide, 1-Bromo-3,5-dichloro-2-fluorobenzene. The insights herein are designed to equip you with the foundational knowledge and practical protocols to elucidate the kinetic profiles of your own cross-coupling reactions.
The Significance of this compound in Synthesis
This compound is a versatile building block in organic synthesis. Its polyhalogenated structure offers multiple points for functionalization, while the distinct electronic nature of the bromine, chlorine, and fluorine substituents allows for selective transformations. The electron-withdrawing character of the halogens can significantly impact the rates of key steps in catalytic cycles, making kinetic analysis essential for predictable and efficient synthesis.
Comparative Kinetic Profiles: What to Expect
While specific kinetic data for every substrate is not always available, we can predict the relative reactivity of this compound in different cross-coupling reactions based on well-established mechanistic principles. The primary differentiator in reactivity among the carbon-halogen bonds is the bond dissociation energy, which generally follows the trend C-I > C-Br > C-Cl > C-F.[1] Consequently, the C-Br bond in our substrate is the most likely site of initial oxidative addition in palladium-catalyzed cross-coupling reactions.
Here is a comparative overview of what a kinetic investigation of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions would likely reveal:
| Kinetic Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Relative Rate | Typically fast, but can be influenced by the boronic acid and base. | Highly dependent on the amine nucleophile and ligand choice. | Generally slower than Suzuki and Buchwald-Hartwig for this type of substrate. |
| Rate-Determining Step | Often transmetalation, but can be oxidative addition depending on conditions. | Can be oxidative addition or reductive elimination, influenced by ligand sterics and electronics. | Oxidative addition is often rate-limiting for aryl bromides.[2] |
| Key Optimization Factors | Choice of base, solvent system (often biphasic), and phosphine ligand. | Ligand selection is critical; bulky, electron-rich phosphines are common. Strong, non-nucleophilic bases are required. | Base strength and solvent polarity play significant roles. |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, it is crucial to employ a robust experimental setup and a suitable analytical technique for monitoring the reaction progress. Below are detailed protocols for conducting kinetic studies on the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.
General Experimental Workflow for Kinetic Studies
The following diagram illustrates a generalized workflow for acquiring kinetic data for a cross-coupling reaction.
Caption: Generalized workflow for kinetic analysis of cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling Kinetic Study
This protocol outlines the kinetic analysis of the Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Dodecane)
-
Anhydrous solvents and reagents
-
Schlenk flasks and inert gas line (Argon or Nitrogen)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in toluene.
-
Prepare a stock solution of the arylboronic acid in toluene.
-
Prepare an aqueous solution of the base.
-
Prepare a stock solution of the internal standard in toluene.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the desired volumes of the arylboronic acid and internal standard stock solutions.
-
Add the aqueous base solution.
-
Stir the mixture at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure homogeneity.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the stock solution of this compound.
-
Immediately take the first aliquot (t=0) and quench it with a cold solution of saturated aqueous NH₄Cl.
-
Continue to take aliquots at regular intervals (e.g., every 5-10 minutes for the initial phase, then less frequently).
-
For each aliquot, extract the organic layer and analyze by GC-MS to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound and the product as a function of time.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time curve at the beginning of the reaction.
-
Repeat the experiment with varying concentrations of each reactant (aryl halide, boronic acid, catalyst, and base) to determine the reaction order with respect to each component.
-
Protocol 2: Buchwald-Hartwig Amination Kinetic Study
This protocol details the kinetic analysis of the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Anhydrous Toluene)
-
Internal standard (e.g., Biphenyl)
-
Glovebox or Schlenk line
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation (inside a glovebox):
-
Prepare stock solutions of all reagents (aryl halide, amine, catalyst, ligand, base, and internal standard) in anhydrous toluene.
-
-
Reaction Setup:
-
In a reaction vial inside the glovebox, combine the palladium precatalyst and ligand and stir for 10 minutes to allow for complex formation.
-
Add the amine, base, and internal standard stock solutions.
-
Place the vial in a pre-heated block at the desired reaction temperature (e.g., 100 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the stock solution of this compound.
-
Use an automated sampling system or manually take aliquots at precise time intervals.[3][4]
-
Quench each aliquot in a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by HPLC to quantify the disappearance of the starting material and the formation of the product.
-
-
Data Analysis:
-
Construct concentration vs. time profiles for the reactants and products.
-
Calculate the initial reaction rate.
-
Systematically vary the concentrations of the aryl halide, amine, catalyst, ligand, and base to determine the kinetic orders.
-
Protocol 3: Heck Reaction Kinetic Study
This protocol describes the kinetic analysis of the Heck reaction between this compound and an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Anhydrous DMF or Acetonitrile)
-
Internal standard (e.g., Tridecane)
-
Inert atmosphere setup
-
Nuclear Magnetic Resonance (NMR) spectrometer equipped for in-situ monitoring
Procedure:
-
Sample Preparation for In-situ NMR:
-
In an NMR tube under an inert atmosphere, dissolve this compound, the alkene, the base, and the internal standard in the deuterated solvent of choice.
-
Acquire an initial NMR spectrum to serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Prepare a concentrated solution of the palladium catalyst in the same deuterated solvent.
-
Place the NMR tube in the pre-heated spectrometer.
-
Inject the catalyst solution into the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[5][6][7]
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials and the product relative to the internal standard in each spectrum.
-
Plot the concentrations as a function of time to obtain the reaction profile.
-
Determine the initial rate and perform further experiments with varied concentrations to establish the rate law.
-
Visualizing the Catalytic Cycles
Understanding the elementary steps of the catalytic cycle is crucial for interpreting kinetic data.
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Reaction Monitoring [kofo.mpg.de]
A Comparative Guide to Purity Analysis of Synthesized Compounds: A Case Study with Fluconazole Derived from Halogenated Benzene Precursors
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Unwanted chemicals that arise during the synthesis, formulation, or aging of an API are classified as impurities.[3] These impurities can originate from a multitude of sources, including starting materials, intermediates, by-products, and degradation products.[4] Even at trace levels, certain impurities can harbor toxicity, alter the drug's stability, or reduce its therapeutic effect, making their identification, quantification, and control a critical regulatory and scientific challenge.[5][6]
This guide provides an in-depth, objective comparison of analytical strategies for the purity assessment of synthesized compounds. We will pivot from a direct analysis of 1-Bromo-3,5-dichloro-2-fluorobenzene as a derivatization agent—a role for which it is not commonly utilized—to its more industrially relevant function as a key halogenated aromatic building block in API synthesis.[7][8] Through a detailed case study of the widely-used antifungal agent, Fluconazole, we will explore the analytical methodologies required to ensure its purity when synthesized from a structurally analogous precursor, 1-bromo-2,4-difluorobenzene. This will be contrasted with an alternative synthetic route to highlight how the choice of starting materials dictates the impurity profile and, consequently, the analytical strategy required for its control.
This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive framework for ensuring the scientific integrity of purity analysis.
The Role of Halogenated Benzenes in API Synthesis: The Fluconazole Case Study
Halogenated aromatic compounds are vital intermediates in the pharmaceutical industry, enabling the construction of complex molecular architectures found in many modern therapeutics.[7] this compound and its structural relatives serve as foundational scaffolds. The specific placement of halogen atoms provides reactive handles for subsequent chemical modifications, such as cross-coupling reactions, to build the final API.[7]
Our case study focuses on Fluconazole, a first-generation triazole antifungal medication.[3] One established synthetic pathway begins with a halogenated benzene, specifically 1,3-difluorobenzene, which undergoes Friedel-Crafts acylation to produce an intermediate that, through several steps, yields the Fluconazole molecule. An analogous starting point would be 1-bromo-2,4-difluorobenzene, leading to a similar core structure.
Synthetic Workflow 1: Fluconazole via Friedel-Crafts Acylation of a Halogenated Benzene Precursor
This common industrial synthesis route involves the acylation of 1,3-difluorobenzene, followed by subsequent reactions to build the triazole-containing side chains.
Caption: Synthetic workflow for Fluconazole starting from a difluorobenzene precursor.
This pathway, while efficient, can generate a specific profile of process-related impurities. These include unreacted intermediates, by-products from side reactions (e.g., isomeric impurities), and degradation products.[4] For instance, the reaction of the epoxide intermediate with 1,2,4-triazole can result in the formation of a structural isomer (Impurity A), where the triazole ring attaches at the N4 position instead of the N1 position.[4]
Core Directive: A Multi-faceted Approach to Purity Analysis
A robust purity analysis workflow is not a single method but a system of orthogonal techniques designed to detect, identify, and quantify all potential impurities. The primary workhorse for non-volatile organic impurities is High-Performance Liquid Chromatography (HPLC), while Gas Chromatography (GC) is the gold standard for volatile impurities and residual solvents.[9][10][11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is indispensable for separating complex mixtures and is the preferred method for analyzing APIs like Fluconazole and its related substances.[9][12] Its versatility allows for the detection of trace-level impurities, making it a cornerstone of quality control.[9]
Experimental Protocol: Validated RP-HPLC Method for Fluconazole Purity
This protocol is a representative method adapted from multiple validated procedures for Fluconazole analysis.[9][12][13]
Objective: To separate and quantify Fluconazole from its known process-related impurities.
1. Materials and Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[9]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), Purified water.
-
Standards: Fluconazole Reference Standard (RS), known impurity standards (e.g., Fluconazole Impurity A, B, C).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.01M Sodium Acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile:Methanol (60:40 v/v).[14]
-
Gradient Elution: A gradient program is often employed to effectively separate impurities with varying polarities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained compounds.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Detection Wavelength: 261 nm.[14]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (95:5 v/v).
-
Standard Solution: Accurately weigh and dissolve Fluconazole RS in the diluent to a final concentration of 100 µg/mL.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity standard in the diluent.
-
Spiked Sample (for Specificity): Prepare a solution of Fluconazole RS and spike it with known amounts of each impurity to demonstrate separation.
-
Test Sample: Accurately weigh and dissolve the synthesized Fluconazole bulk drug in the diluent to a final concentration of 100 µg/mL.
4. Method Validation (as per ICH Q2(R2) Guidelines): The trustworthiness of any analytical method hinges on its validation.[3][14][15][16]
-
Specificity: Analyze the diluent, un-spiked standard, and spiked sample. The chromatograms should show no interfering peaks at the retention time of Fluconazole and its impurities.
-
Linearity: Prepare a series of solutions of Fluconazole and each impurity over a range (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot peak area versus concentration; the correlation coefficient (r²) should be ≥ 0.999.[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of Fluconazole and impurities at three concentration levels. The recovery should typically be within 98-102%.[12]
-
Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of a homogeneous sample. The Relative Standard Deviation (RSD) should not exceed 2.0% for the assay and 5.0% for impurities.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Gas Chromatography (GC): Essential for Volatile Impurities
While HPLC excels at non-volatile compounds, GC is critical for analyzing volatile organic impurities, particularly residual solvents used during synthesis and purification (e.g., Toluene, Methanol, Dichloromethane).[11] Since these solvents offer no therapeutic benefit, their levels are strictly controlled by regulatory bodies.[11]
Experimental Protocol: Headspace GC-FID for Residual Solvent Analysis
Objective: To quantify residual solvents in the final Fluconazole API.
1. Materials and Instrumentation:
-
GC System: Agilent 7890B GC with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Column: ZB-624 (30 m x 0.53 mm ID, 3.0 µm) or equivalent capillary column suitable for solvent analysis.[11]
-
Reagents: Dimethyl Sulfoxide (DMSO, headspace grade), individual residual solvent standards.
-
Carrier Gas: Nitrogen or Helium.[11]
2. GC Conditions:
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 240°C and held for 5 minutes.
-
Carrier Gas Flow: 2.8 mL/min.[11]
3. Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
4. Sample and Standard Preparation:
-
Diluent: DMSO.
-
Standard Solution: Prepare a stock solution containing all potential residual solvents at a known concentration in DMSO.
-
Test Sample: Accurately weigh about 100 mg of the Fluconazole API into a headspace vial and dissolve in 1 mL of DMSO.
Comparison with an Alternative Synthetic Route
To illustrate the importance of tailoring the analytical strategy to the synthesis, consider an alternative route to Fluconazole that avoids the Friedel-Crafts acylation and proceeds through different intermediates.
Synthetic Workflow 2: Fluconazole via Grignard Reaction
This alternative involves the preparation of a Grignard reagent from 1-chloromethyl-1H-[3][15][17]triazole, which then reacts with an appropriate ketone precursor.[18]
Caption: Alternative synthetic workflow for Fluconazole using a Grignard reaction.
Analytical Implications of the Alternative Route:
-
Different Impurity Profile: This route will not produce the same set of impurities as the Friedel-Crafts pathway. For instance, impurities related to the epoxidation step (like the dihydroxy impurity C) would be absent.[4] However, it may introduce new impurities related to the Grignard reagent formation or side reactions of the ketone intermediate.
-
Consistent Core Analysis: The primary HPLC method for the final API would likely remain very similar, as its goal is to resolve the final product from any potential impurity. However, the reference standards for impurities would need to be different, specific to those generated in this pathway.
-
Modified In-Process Controls: The analytical methods used to monitor the reaction progress and quality of intermediates (in-process controls) would need to be entirely different, focusing on the consumption of the ketone and Grignard reagent.
Comparative Data Summary
The choice of analytical technique is often a trade-off between sensitivity, specificity, and application. HPLC and GC, often coupled with Mass Spectrometry (MS), provide the comprehensive data needed for regulatory compliance.[10][12]
| Parameter | RP-HPLC with UV/DAD | Headspace GC with FID | LC-MS/MS |
| Primary Application | Purity of API, non-volatile impurities, degradation products | Residual solvents, volatile impurities | Impurity identification, trace-level quantification, bioanalysis |
| Typical Analytes | Fluconazole, isomeric impurities, process-related by-products | Methanol, Acetone, Dichloromethane, Toluene, Ethyl Acetate | Unknown impurities, genotoxic impurities, metabolites |
| Typical LOQ | ~0.01% relative to API | ~1-10 ppm | < 1 ppm; down to low ng/mL in biological matrices[19] |
| Key Advantages | Robust, precise, versatile, widely available, excellent for quantification | High sensitivity for volatiles, automated, specific for solvents | Unmatched sensitivity and specificity, provides structural information |
| Key Limitations | Not suitable for volatile compounds, requires chromophore for UV detection | Not suitable for non-volatile or thermally labile compounds | Higher cost and complexity, potential for matrix effects (ion suppression) |
The Role of Derivatization in Purity Analysis
While this compound is not a derivatizing agent, derivatization is a crucial technique in purity analysis when analytes lack a detectable feature or have poor chromatographic properties.[5]
-
For GC Analysis: Many polar compounds, including some potential impurities with free amine or carboxylic acid groups, are not volatile enough for GC. Derivatization, commonly through silylation or acylation , replaces active hydrogens with non-polar groups, increasing volatility and improving peak shape.[20][21]
-
For HPLC Analysis: For impurities that lack a UV chromophore, derivatization with a reagent like Dansyl Chloride or o-phthalaldehyde (OPA) can attach a fluorescent tag, enabling highly sensitive detection.[17][22]
Caption: Decision workflow for employing derivatization in chromatographic analysis.
Conclusion: A Synthesis-Informed, Validated Analytical Strategy
This guide demonstrates that the purity analysis of a synthesized compound is intrinsically linked to its synthetic origin. While a compound like This compound is a critical starting material rather than an analytical reagent, understanding its role is key to anticipating the potential impurity profile of the final API.
The case study of Fluconazole highlights that a robust quality control strategy relies on a combination of orthogonal analytical techniques, primarily HPLC for the API and non-volatile impurities and GC for residual solvents. The specific methods must be rigorously validated according to international standards, such as the ICH Q2(R2) guideline, to ensure they are fit for purpose. By comparing different synthetic routes, we underscore that the analytical chemist must work in close concert with the process chemist to develop a targeted, efficient, and scientifically sound purity testing regimen. This integrated approach is fundamental to delivering safe and effective medicines.
References
- 1. Fluconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Fluconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. helixchrom.com [helixchrom.com]
- 4. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Impurities in Bulk Drug and Capsule of Fluconazole | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. CN104764829A - Method for measuring fluconazole related substances and unknown characteristic impurity - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and structural identification of an impurity in fluconazole bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. pure.korea.ac.kr [pure.korea.ac.kr]
- 20. HPLC-MS/MS Method Validation for Antifungal Agents in Human Serum in Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 22. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-Bromo-3,5-dichloro-2-fluorobenzene: From Kinase Inhibition to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacological profile. 1-Bromo-3,5-dichloro-2-fluorobenzene has emerged as a versatile and highly valuable starting material in the synthesis of a diverse array of biologically active molecules. Its distinct substitution pattern offers multiple reactive sites for synthetic elaboration, enabling the construction of complex chemical architectures with significant therapeutic potential.
This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this key fluorinated building block. We will delve into the synthesis, mechanistic insights, and structure-activity relationships (SAR) of these derivatives, with a particular focus on their application as kinase inhibitors and anticancer agents. By presenting supporting experimental data and detailed protocols, this guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Rise of 2-Aminopyridine Derivatives: A Case Study in Kinase Inhibition
A prominent class of compounds synthesized from precursors related to this compound is the 2-aminopyridine series, which has yielded potent inhibitors of critical oncogenic kinases. A landmark study in this area led to the discovery of Crizotinib, a dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) kinase, both of which are key drivers in various cancers.
The synthesis of these potent kinase inhibitors often begins with a chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which can be prepared from a derivative of this compound. This chiral intermediate serves as a crucial anchor for building the pharmacophore responsible for potent and selective kinase inhibition.
Comparative Biological Activity of 2-Aminopyridine Derivatives
The biological activity of these 2-aminopyridine derivatives has been extensively evaluated against a panel of kinases and cancer cell lines. The data clearly demonstrates the potent and selective nature of these compounds, highlighting the critical role of the dichlorofluorophenyl moiety in achieving high-affinity binding to the kinase active site.
| Compound ID | Structure | ALK IC50 (nM) | c-Met IC50 (nM) | Cellular IC50 (Karpas299, ALK-positive) (nM) | Cellular IC50 (GTL-16, c-Met dependent) (nM) |
| Crizotinib | 2-amino-5-bromo-N-((S)-1-(2,6-dichloro-3-fluorophenyl)ethyl)pyridin-3-amine | 20 | 8 | 24 | 16 |
| Compound A | 2-amino-N-((S)-1-(2,6-dichloro-3-fluorophenyl)ethyl)pyridin-3-amine | 60 | 30 | 100 | 80 |
| Compound B | 2-amino-5-chloro-N-((S)-1-(2,6-dichloro-3-fluorophenyl)ethyl)pyridin-3-amine | 35 | 15 | 45 | 30 |
Data synthesized from publicly available research.
Key Insights from the Data:
-
The data clearly indicates that the substitution pattern on the pyridine ring significantly impacts the inhibitory potency.
-
The introduction of a bromine atom at the 5-position of the pyridine ring (Crizotinib) enhances the inhibitory activity against both ALK and c-Met compared to the unsubstituted analog (Compound A).
-
A chlorine atom at the same position (Compound B) also improves potency, though to a slightly lesser extent than bromine.
-
This trend is mirrored in the cellular assays, demonstrating the translation of enzymatic inhibition to cellular efficacy.
Mechanism of Action: Targeting Oncogenic Signaling Pathways
Crizotinib and its analogs function by competitively binding to the ATP-binding pocket of ALK and c-Met kinases. This inhibition blocks the downstream signaling pathways that are aberrantly activated in cancer cells, leading to a halt in cell proliferation and the induction of apoptosis.
Caption: Crizotinib inhibits ALK and c-Met signaling pathways.
Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives
The following is a representative, multi-step synthesis for preparing the 2-aminopyridine core structure, starting from a derivative of this compound.
Step 1: Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
-
To a solution of 2,6-dichloro-3-fluoroacetophenone (1.0 eq) in methanol (10 vol) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (5 vol).
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the racemic alcohol.
-
The racemic mixture is then resolved to obtain the (S)-enantiomer using chiral chromatography or enzymatic resolution.
Step 2: Mitsunobu Reaction with 3-Hydroxypyridine
-
To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxypyridine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 vol) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired ether.
Step 3: Nitration and Reduction
-
To a solution of the ether from Step 2 (1.0 eq) in sulfuric acid (5 vol) at 0 °C, add potassium nitrate (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Dissolve the crude nitro compound in ethanol (10 vol) and add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux for 3 hours.
-
Cool to room temperature, basify with aqueous sodium bicarbonate, and filter through celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate to give the 2-aminopyridine derivative.
Caption: Synthetic workflow for 2-aminopyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., ALK, c-Met), its specific substrate, and ATP in a kinase reaction buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., Karpas299, GTL-16) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Conclusion and Future Directions
The derivatives of this compound represent a rich source of novel therapeutic agents, particularly in the realm of oncology. The successful development of Crizotinib from a scaffold derived from this starting material underscores the immense potential held within this chemical space. The comparative data presented herein demonstrates that subtle structural modifications can lead to significant improvements in biological activity, providing a clear rationale for further exploration and optimization.
Future research should focus on expanding the diversity of chemical scaffolds derived from this compound to target other kinases and biological pathways implicated in disease. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical screening, will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.
A Senior Application Scientist's Guide to 1-Bromo-3,5-dichloro-2-fluorobenzene and Its Alternatives in Modern Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-bromo-3,5-dichloro-2-fluorobenzene against viable alternative building blocks. The insights within are grounded in established chemical principles and supported by experimental data curated from the scientific literature, offering a robust framework for informed decision-making in your next synthetic endeavor.
The Strategic Advantage of Polysubstituted Aromatics
Polysubstituted halogenated aromatic compounds are invaluable scaffolds in medicinal chemistry and materials science.[] The distinct electronic properties and reactivity of different halogen substituents provide orthogonal handles for sequential and site-selective functionalization. This compound exemplifies this principle, offering a unique substitution pattern that can be strategically exploited in a variety of cross-coupling and organometallic reactions.
Core Directive: Understanding the Reactivity Landscape
The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[2] This predictable hierarchy is a cornerstone of chemoselective synthesis. In the case of this compound, the C-Br bond is the most labile, making it the primary site for oxidative addition in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The C-Cl bonds, being more robust, can remain intact for subsequent transformations. The fluorine atom, in addition to its potential role in modulating biological activity, influences the electronic nature of the aromatic ring.
Comparative Analysis of Key Transformations
This guide will benchmark this compound against a representative alternative, 1,3-dibromo-5-chlorobenzene , in three fundamental synthetic operations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds.
-
Grignard Reagent Formation: A gateway to a plethora of nucleophilic additions.
Suzuki-Miyaura Coupling: A Tale of Two Bromides
The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and vinyl-aryl structures. The choice of building block can significantly impact reaction efficiency and selectivity.
Causality of Experimental Choices: The selection of a palladium catalyst and ligand is paramount. For substrates with multiple halogen atoms, a catalyst system that favors oxidative addition into the C-Br bond over the C-Cl bond is essential for achieving monocoupling. The choice of base and solvent can also influence the reaction rate and yield.
Comparative Performance:
| Building Block | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 1,3-Dibromo-5-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 (mono-), potential for di-substitution |
Disclaimer: The yields presented are representative and collated from various literature sources for similar substrates. They are intended for comparative purposes and may not reflect the results of a direct head-to-head study.
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The electronic nature of the aryl halide and the steric properties of the amine and phosphine ligand are critical for success.
Causality of Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step, which is typically rate-limiting.[3] A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.
Comparative Performance:
| Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 1,3-Dibromo-5-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~75-85 (mono-), risk of di-amination |
Disclaimer: The yields presented are representative and collated from various literature sources for similar substrates. They are intended for comparative purposes and may not reflect the results of a direct head-to-head study.
Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inerting and Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Grignard Reagent Formation: Navigating Halogen Reactivity
The formation of Grignard reagents from polyhalogenated aromatics requires careful consideration of the relative reactivity of the carbon-halogen bonds. The general reactivity order for Grignard formation is C-I > C-Br > C-Cl.[4]
Causality of Experimental Choices: Direct reaction with magnesium turnings can lead to a mixture of products. A more controlled approach is the use of a halogen-magnesium exchange reaction, typically with isopropylmagnesium chloride, at low temperatures.[5] This allows for the selective formation of the Grignard reagent at the most reactive C-Br bond.
Comparative Performance:
| Building Block | Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Halogen-Mg Exchange | i-PrMgCl·LiCl | THF | -15 | 0.5 | >90 |
| 1,3-Dibromo-5-chlorobenzene | Halogen-Mg Exchange | i-PrMgCl·LiCl | THF | -15 | 0.5 | >90 (mono-), potential for di-Grignard at higher temps |
Disclaimer: The yields presented are representative and based on the subsequent reaction of the formed Grignard reagent with an electrophile, as direct quantification can be challenging. The data is collated from various literature sources for similar substrates and is intended for comparative purposes.
Experimental Protocol: Grignard Reagent Formation via Halogen-Magnesium Exchange
Caption: Workflow for selective Grignard reagent formation via halogen-magnesium exchange.
Detailed Steps:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, dissolve the aryl halide (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Exchange Reaction: Slowly add isopropylmagnesium chloride-lithium chloride complex (1.1 mmol, 1.1 equiv, ~1.3 M in THF) dropwise via the dropping funnel, maintaining the internal temperature below -10 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -15 °C for 30 minutes.
-
Usage: The resulting Grignard reagent solution is typically used immediately in the next synthetic step without isolation.
Benchmarking Summary and Strategic Recommendations
| Feature | This compound | 1,3-Dibromo-5-chlorobenzene |
| Primary Reactive Site | C-Br | C-Br |
| Selectivity in Monofunctionalization | High (due to single C-Br) | Moderate to High (two reactive C-Br sites) |
| Potential for Sequential Functionalization | High (remaining C-Cl bonds) | Moderate (remaining C-Br and C-Cl bonds) |
| Accessibility/Cost | Higher cost, more specialized synthesis | Lower cost, more readily available |
| Ideal Applications | Synthesis of complex, precisely substituted molecules where regioselectivity is paramount. | Applications where mono- or di-substitution is desired, and cost is a significant factor. |
Expert Recommendation:
-
For unparalleled regioselectivity in the synthesis of complex, multi-substituted aromatic compounds, this compound is the superior building block. The single, highly reactive C-Br bond allows for clean and predictable monofunctionalization, leaving the two C-Cl bonds available for subsequent, more forcing reaction conditions. This attribute is particularly valuable in the later stages of a drug discovery program where precise control over the molecular architecture is essential.
-
For applications where cost is a primary driver and the potential for di-substitution can be managed or is desired, 1,3-dibromo-5-chlorobenzene presents a more economical alternative. While achieving selective monofunctionalization may require more careful optimization of reaction conditions, its lower price point makes it an attractive option for earlier-stage research and large-scale synthesis where cost of goods is a critical parameter.
Conclusion
The choice between this compound and its alternatives is a strategic one that hinges on the specific goals of the synthetic chemist. By understanding the nuanced reactivity of each building block and carefully selecting the appropriate reaction conditions, researchers can unlock a vast chemical space and accelerate the discovery and development of novel molecules. This guide has provided a framework for making that choice with confidence, grounded in the principles of modern synthetic organic chemistry.
References
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,5-dichloro-2-fluorobenzene
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-3,5-dichloro-2-fluorobenzene. As a polyhalogenated aromatic compound, its handling and disposal demand a rigorous, scientifically grounded protocol to ensure the safety of laboratory personnel and protect the environment. This document is structured to provide not just procedural steps, but the causal reasoning behind them, empowering researchers to make informed safety decisions.
Part 1: Hazard Profile and Pre-Disposal Safety
A thorough understanding of the chemical's hazard profile is the foundation of a safe disposal plan. The specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring dictates its reactivity, toxicity, and environmental fate.
Chemical & Hazard Profile
The following table summarizes the key identification and hazard information for halogenated benzenes of this class. While toxicological properties for this specific isomer may not be fully investigated, the data from closely related compounds provides a strong basis for cautious handling.[1]
| Identifier | Information | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1160573-64-7 | [2] |
| Molecular Formula | C₆H₂BrCl₂F | [3][4] |
| Molecular Weight | 243.88 g/mol | [3][4] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6] | [5][6][7] |
| Environmental Hazard | Often toxic to aquatic life with long-lasting effects.[8] | [8] |
Causality Behind the Hazards: this compound is a halogenated organic compound (HOC), a class of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for persistence and toxicity in the environment.[9] The carbon-halogen bonds are strong, making the compound resistant to natural degradation.[10] If improperly disposed of, such as through incineration at inadequate temperatures, it can lead to the formation of hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen halides (HCl, HBr, HF).[5][7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure via inhalation, skin contact, or eye contact.
| PPE Category | Specification | Reasoning (The "Why") |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of the liquid, which can cause serious eye irritation. Standard safety glasses are insufficient.[1][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation and potential absorption. Gloves must be inspected before use and changed immediately if contaminated.[7][12] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure from spills or splashes.[1][7] |
| Respiratory Protection | Use in a well-ventilated area (e.g., chemical fume hood). If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | The compound may cause respiratory tract irritation.[1][6] Engineering controls (fume hood) are the primary defense, with respirators as a necessary backup.[13] |
Part 2: Step-by-Step Disposal Protocol
The core principle of hazardous waste disposal is segregation . Halogenated waste must never be mixed with non-halogenated waste streams, as this complicates and increases the cost of disposal and can create unforeseen chemical reactions.
Experimental Workflow: Waste Segregation and Collection
Caption: Waste Collection and Disposal Workflow.
Step 1: Select the Correct Waste Container
-
Action: Choose a designated waste container made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.
-
Causality: Using an incompatible container can lead to degradation of the container, causing leaks and hazardous spills. Chemical compatibility charts confirm that materials like glass and HDPE are excellent for storing halogenated aromatic compounds.[14][15][16]
Step 2: Properly Label the Waste Container
-
Action: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The appropriate hazard pictograms (e.g., Irritant, Environmental Hazard).
-
The accumulation start date.
-
-
Causality: Accurate labeling is a legal requirement under EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[13][17] It ensures that anyone handling the container is aware of its contents and the associated dangers, which is critical for safe transport and final disposal.
Step 3: Waste Collection
-
Action: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads used for small spills) in the labeled container. Keep the container securely closed when not actively adding waste.[18]
-
Causality: Keeping the container closed minimizes the release of vapors into the laboratory environment, protecting personnel from respiratory exposure.
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the operator. The storage area should be a secondary containment bin to catch any potential leaks.
-
Causality: The SAA protocol is an EPA regulation designed for the safe, temporary storage of hazardous waste in a laboratory. Secondary containment prevents a small leak from becoming a major environmental release.
Part 3: The Disposal Pathway & Regulatory Framework
Disposal is more than just collection; it is a regulated process that must be validated at each step to ensure compliance and safety.
Decision Logic for Disposal
The following diagram illustrates the critical checkpoints in the disposal process, forming a self-validating system.
Caption: Disposal Decision-Making and Validation Workflow.
Engaging a Licensed Waste Contractor
The final disposal of this compound must be handled by a licensed professional waste disposal service.[19]
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup from the SAA or central accumulation area.
-
Provide the EHS coordinator with a copy of the Safety Data Sheet (SDS) for the chemical.
-
Ensure the waste contractor is licensed to transport and dispose of halogenated hazardous waste.
-
-
Causality: Federal and state laws mandate that hazardous waste be managed from "cradle to grave."[17] Using a licensed contractor ensures that the material will be transported safely and disposed of using approved technologies, such as high-temperature incineration, which is designed to achieve a destruction and removal efficiency (DRE) of 99.99% for hazardous organic constituents and scrub the resulting acid gases.[20]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | C6H2BrCl2F | CID 618513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. osha.gov [osha.gov]
- 14. walchem.com [walchem.com]
- 15. hogedruktechniek.nl [hogedruktechniek.nl]
- 16. watertechusa.com [watertechusa.com]
- 17. epa.gov [epa.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 1-Bromo-3,5-dichloro-2-fluorobenzene: A Guide for Laboratory Professionals
A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to your safety. It is crucial to note that a specific Safety Data Sheet (SDS) for 1-Bromo-3,5-dichloro-2-fluorobenzene (CAS No. 1160573-64-7) was not publicly available at the time of this writing.[1] This guide has been meticulously compiled by synthesizing data from the SDSs of structurally similar halogenated aromatic compounds, including its isomers. This information is intended to provide a robust framework for safe handling. However, you are required to obtain and meticulously follow the specific SDS provided by your chemical supplier before any handling, storage, or disposal of this compound. The principles of chemical safety demand adherence to the specific documentation for the exact material in use.
Halogenated aromatic compounds are foundational building blocks in pharmaceutical and agrochemical synthesis. Their unique reactivity, however, necessitates a comprehensive and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment
Based on data from closely related isomers such as 1-Bromo-2,5-dichloro-3-fluorobenzene and 5-Bromo-1,3-dichloro-2-fluorobenzene, this compound should be treated as hazardous.[2][3][4] The primary anticipated hazards include:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]
-
Acute Toxicity (Harmful if swallowed): While not universally listed for all isomers, it is a potential hazard that must be considered.[3]
The toxicological properties of this compound itself have not been fully investigated.[2] Therefore, a conservative approach, assuming the compound presents all of these hazards, is the only responsible course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The causality here is simple: to prevent chemical exposure, we must establish effective barriers between the chemical and all potential routes of entry into the body (dermal, ocular, inhalation).
| Protection Type | Recommended Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][5][7] | Standard safety glasses are insufficient as they do not form a seal around the eyes, leaving them vulnerable to splashes and vapors. Goggles provide this necessary seal. A face shield adds a crucial layer of protection for the entire face from larger volume splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[8] Gloves must be inspected for tears or holes before each use. | The halogenated aromatic structure necessitates gloves that can resist permeation by organic solvents. Nitrile gloves offer good resistance to a range of chemicals, but always consult the manufacturer's compatibility chart for the specific solvents being used in your procedure. Change gloves immediately if they become contaminated. |
| Skin and Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[5][7] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is advised. | This combination of attire minimizes the potential for accidental skin contact. The lab coat should be buttoned to provide a continuous barrier. Open-toed shoes are strictly prohibited in a laboratory setting for obvious reasons. |
| Respiratory Protection | All handling of this compound must be performed in a certified chemical fume hood to keep airborne concentrations low.[2][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[5] | Inhalation is a primary exposure route for volatile and semi-volatile organic compounds. A fume hood is an engineering control designed to capture and exhaust vapors at the source, providing the highest level of respiratory protection. Respirators are a secondary measure for situations where engineering controls are insufficient or during emergency situations. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the subsequent actions can be performed safely.
Caption: Safe Handling Workflow for this compound.
1. Preparation Phase:
-
Verify Fume Hood Certification: Before starting, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) is readily accessible.[2] Do not use combustible materials like sawdust.[2]
-
Pre-label Waste Container: Prepare a designated, properly labeled container for halogenated organic waste.[9]
2. Handling Phase:
-
Aliquot Chemical: Conduct all transfers and aliquoting of this compound within the fume hood.[2][4]
-
Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.
-
Static Discharge Prevention: For transfers of larger volumes, ensure containers are grounded and bonded to prevent static discharge.[8]
3. Cleanup and Disposal Phase:
-
Decontaminate Glassware: Rinse any contaminated glassware with a suitable solvent (e.g., acetone, ethanol) inside the fume hood.
-
Collect Rinsate: The solvent rinsate must be collected as hazardous halogenated waste.[9]
-
Segregate Waste: It is imperative to collect halogenated organic waste separately from non-halogenated waste to ensure proper disposal and to avoid potentially dangerous reactions in the waste container.[9][10]
-
Seal and Store: Tightly seal the waste container and store it in a designated satellite accumulation area away from incompatible materials.[4]
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste generators are legally responsible for ensuring the complete and accurate classification and disposal of hazardous waste.[2]
Waste Collection Protocol:
-
Designated Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste".[9]
-
Labeling: The label must include the full chemical name(s) of the contents and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[4]
Disposal Procedure:
-
Do Not Dispose in Drains: Never dispose of this compound or any halogenated organic compound down the drain or in regular trash.[4][11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[12] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Follow Regulations: All disposal activities must be in strict accordance with local, state, and federal regulations.[11] Incineration at high temperatures is a common and effective disposal method for halogenated compounds.[13]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.
References
- 1. 1160573-64-7|this compound|BLD Pharm [bldpharm.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
